Mem-C1C18
Description
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Structure
2D Structure
Properties
Molecular Formula |
C44H69N4O2PS2+2 |
|---|---|
Molecular Weight |
781.2 g/mol |
IUPAC Name |
5-(4,4-dimethylpiperazin-4-ium-1-yl)-11-(4-methyl-4-octadecylpiperazin-4-ium-1-yl)-2-oxo-2-phenyl-6,10-dithia-2λ5-phosphatricyclo[7.3.0.03,7]dodeca-1(9),3(7),4,11-tetraen-8-one |
InChI |
InChI=1S/C44H69N4O2PS2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-30-48(4)33-28-46(29-34-48)41-36-39-44(53-41)42(49)43-38(51(39,50)37-24-21-20-22-25-37)35-40(52-43)45-26-31-47(2,3)32-27-45/h20-22,24-25,35-36H,5-19,23,26-34H2,1-4H3/q+2 |
InChI Key |
NECGCOSSFLIZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCN(CC1)C2=CC3=C(S2)C(=O)C4=C(P3(=O)C5=CC=CC=C5)C=C(S4)N6CC[N+](CC6)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Function of Mem-C1C18: A Technical Guide to a Polarity-Sensitive Fluorescent Probe for Membrane Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mem-C1C18 is a novel fluorescent probe meticulously designed for the high-resolution visualization and quantification of cell membrane polarity. Contrary to a traditional therapeutic agent with a pharmacological mechanism of action, this compound's utility lies in its photophysical properties. It serves as a sophisticated tool for researchers to investigate the intricate dynamics of cell membranes, particularly in the context of cellular processes like ferroptosis. This technical guide provides a comprehensive overview of the core principles, experimental applications, and data interpretation related to this compound.
The "Mem" in its name logically refers to the membrane, its target organelle, while "C1C18" likely denotes the presence of C1 and C18 alkyl chains in its molecular structure, which facilitate its anchoring within the lipid bilayer. Its primary application to date has been in the study of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] this compound allows for the real-time monitoring of changes in the plasma membrane's biophysical properties during this process.
Core Functional Principle: A Polarity-Sensitive Fluorophore
The fundamental mechanism of this compound is rooted in its sensitivity to the polarity of its immediate microenvironment. When embedded in the lipid bilayer of a cell membrane, its fluorescence properties, most notably its fluorescence lifetime, change in response to alterations in the local polarity.
During ferroptosis, the accumulation of lipid peroxides in the cell membrane leads to an increase in its polarity. This compound can detect this change, providing a quantitative measure of the progression of this cell death pathway.[2] This is a significant advantage over many other fluorescent probes, as it allows for the study of the biophysical consequences of ferroptosis in living cells with high spatial and temporal resolution. In comparative studies, this compound has demonstrated a reduced tendency to aggregate compared to similar probes like Mem-C18C18, making it a superior choice for high-resolution fluorescence imaging of both artificial vesicles and the plasma membranes of live cells.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in the context of its application in studying ferroptosis.
| Parameter | Value | Cell Line | Condition | Reference |
| Mean Fluorescence Lifetime | 3.00 ns | HeLa | Control | |
| Mean Fluorescence Lifetime | 4.93 ns | HeLa | Erastin-induced ferroptosis | |
| Increase in Fluorescence Lifetime | 64% | HeLa | Erastin-induced ferroptosis | |
| Corresponding Change in Polarity Parameter (Δf) | 0.213 to 0.232 | HeLa | Erastin-induced ferroptosis |
Key Experimental Protocols
The following provides a generalized protocol for the use of this compound in cell culture for the investigation of ferroptosis.
Cell Culture and Seeding
-
Culture HeLa cells (or other cell line of interest) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells onto a suitable imaging dish (e.g., glass-bottom dishes) at a density that will result in a sub-confluent monolayer on the day of imaging.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
Staining with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the recommended time and temperature to allow for probe incorporation into the plasma membrane.
Induction of Ferroptosis
-
To induce ferroptosis, treat the cells with a known inducer, such as Erastin.
-
Prepare a stock solution of Erastin in a suitable solvent (e.g., DMSO).
-
Dilute the Erastin stock solution in culture medium to the desired final concentration.
-
Replace the staining medium with the Erastin-containing medium and incubate for the desired duration.
Fluorescence Lifetime Imaging Microscopy (FLIM)
-
Image the cells using a confocal microscope equipped with a FLIM module.
-
Excite the this compound probe with a pulsed laser at the appropriate wavelength.
-
Collect the fluorescence emission over a specific spectral range.
-
Analyze the FLIM data to determine the fluorescence lifetime of this compound in different regions of the cells and under different experimental conditions.
Visualizations
References
Unraveling the Enigma of "Mem-C1C18": A Search for a Novel Molecule
An extensive review of publicly available scientific literature and biochemical databases has revealed no specific molecule or compound designated as "Mem-C1C18." This suggests that "this compound" may be a provisional or internal nomenclature for a novel discovery not yet disclosed in the public domain, a highly specialized term used within a specific research group, or a potential misnomer for a related compound.
While a dedicated discovery and synthesis pathway for "this compound" cannot be provided without specific information on its chemical structure and biological context, the nomenclature itself suggests a potential association with membrane lipids incorporating C1 and C18 acyl chains. This technical overview will, therefore, focus on the established principles and methodologies relevant to the discovery and synthesis of membrane-associated lipids with such characteristics, providing a foundational guide for researchers in this field.
General Principles of Fatty Acid Elongation and Incorporation into Membranes
The synthesis of very-long-chain fatty acids (VLCFAs), which include stearic acid (C18:0), is a fundamental cellular process. This synthesis begins with shorter-chain fatty acids, such as palmitic acid (C16:0), which are elongated by a series of enzymatic reactions.
Key Biosynthetic Steps:
-
Initiation: The synthesis of fatty acids is initiated from acetyl-CoA.
-
Elongation: The fatty acid chain is extended by two-carbon units in a four-step cycle involving condensation, reduction, dehydration, and a second reduction. This process is carried out by fatty acid synthase (FAS) complexes.
-
VLCFA Synthesis: Fatty acids with more than 18 carbon atoms (VLCFAs) are synthesized from C16 and C18 fatty acids produced in the plastids and exported to the cytosol. These are then elongated by fatty acid elongation (FAE) complexes located in the endoplasmic reticulum membranes.[1]
The resulting fatty acids can then be incorporated into various membrane lipids, primarily phospholipids and sphingolipids.
Hypothetical Discovery and Characterization Workflow
Should a novel membrane lipid like "this compound" be discovered, its characterization would likely follow a standardized workflow:
Figure 1. A generalized workflow for the discovery and characterization of a novel membrane lipid.
Potential Synthesis Pathways of a C1/C18-Containing Membrane Molecule
The synthesis of a hypothetical "this compound" would depend on its exact chemical nature. If it is a lipid-modified protein, the synthesis would involve post-translational modification. S-acylation is a common modification where fatty acids are attached to cysteine residues.[2][3] This process is reversible and can involve different fatty acids, including palmitic acid (C16:0) and stearic acid (C18:0).[2][3]
If "this compound" is a novel phospholipid, its synthesis would likely involve the established pathways for phospholipid biosynthesis, starting with the acylation of glycerol-3-phosphate.
Figure 2. A simplified diagram of the Kennedy pathway for phospholipid biosynthesis.
Quantitative Data in Lipidomics
In the absence of specific data for "this compound," the following table illustrates how quantitative data for a newly discovered lipid might be presented, drawing parallels from studies on known C18 fatty acids in cell membranes.
| Property | Measurement | Method | Reference Organism/Cell Line |
| Molecular Weight | To be determined | High-Resolution Mass Spectrometry | N/A |
| Cellular Abundance | To be determined | LC-MS/MS Lipidomics | N/A |
| Subcellular Localization | To be determined | Subcellular Fractionation & LC-MS | N/A |
| Effect on Membrane Fluidity | To be determined | Fluorescence Anisotropy | N/A |
| Synthesis Rate | To be determined | Stable Isotope Labeling | N/A |
| Half-life | To be determined | Pulse-Chase Analysis | N/A |
Experimental Protocols
Detailed experimental protocols would be highly specific to the nature of "this compound." However, a general protocol for the analysis of lipid acylation on proteins, a potential characteristic of "this compound," is outlined below.
Protocol: Acyl-Biotin Exchange (ABE) for Detection of S-acylated Proteins
-
Cell Lysis: Lyse cells in a buffer containing a free thiol-blocking agent (e.g., N-ethylmaleimide) to prevent post-lysis acylation changes.
-
Thioester Bond Cleavage: Treat the lysate with hydroxylamine to specifically cleave thioester linkages, exposing free cysteine residues that were previously acylated.
-
Biotinylation: Label the newly exposed cysteine residues with a sulfhydryl-reactive biotinylation reagent (e.g., HPDP-biotin).
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Analysis: Elute the captured proteins and analyze by western blotting for a specific protein of interest or by mass spectrometry for proteome-wide identification of acylated proteins.
Conclusion
While the specific entity "this compound" remains elusive in current scientific literature, the principles governing the discovery, synthesis, and characterization of novel membrane lipids are well-established. The hypothetical workflows, diagrams, and protocols presented here provide a robust framework for researchers investigating new lipid molecules. Further progress in elucidating the nature of "this compound" is contingent on the disclosure of its specific chemical structure and biological origins. Should more information become available, a more detailed and specific technical guide can be developed.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Biophysical Properties of Membrane-Interacting C18 Acyl-Ethanolamides
Disclaimer: Initial searches for a molecule specifically named "Mem-C1C18" did not yield any publicly available scientific literature. Therefore, this technical guide has been prepared using N-oleoylethanolamine (OEA) as a representative and well-characterized molecule fitting the likely profile of a membrane-active compound with a C18 acyl chain. OEA is an endogenous lipid mediator with an 18-carbon monounsaturated acyl chain that is known to interact with and modulate the biophysical properties of cell membranes. The data and protocols presented herein are based on published studies of OEA and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in this class of molecules.
Core Biophysical Properties and Mechanism of Action
N-oleoylethanolamine (OEA) is an endogenous ethanolamide of oleic acid, a common C18 monounsaturated fatty acid.[1][2] While it is an analogue of the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but primarily acts as a high-affinity agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][3][4] Its interaction with biological systems is deeply rooted in its ability to partition into and alter the properties of lipid bilayers.
OEA is synthesized on-demand from membrane phospholipids. An N-acyl transferase joins the oleoyl group from a phosphatidylcholine molecule to the amino group of a phosphatidylethanolamine (PE), creating an N-acylphosphatidylethanolamine (NAPE). This intermediate is then cleaved by a specific phospholipase D (NAPE-PLD) to release OEA. Once released, OEA can exert its effects by interacting with cellular membranes and engaging with nuclear receptors to modulate gene transcription related to lipid metabolism.
Biophysically, OEA's amphipathic nature—comprising a long, hydrophobic C18 oleoyl tail and a small, polar ethanolamine headgroup—drives its insertion into phospholipid membranes. This interaction leads to significant alterations in the physical state of the bilayer. Studies have shown that OEA forms stable complexes with phospholipid vesicles and partitions preferentially into the more fluid regions of the membrane. This partitioning disrupts the packing of phospholipid acyl chains, leading to measurable changes in membrane fluidity and phase behavior.
Quantitative Data Summary
The following tables summarize the key quantitative biophysical data regarding the interaction of OEA with model lipid membranes, primarily composed of dimyristoylphosphatidylcholine (DMPC) and dipalmitoylphosphatidylcholine (DPPC).
Table 1: Effect of N-oleoylethanolamine (OEA) on the Phase Transition of Phospholipid Vesicles
| Lipid Composition | OEA Concentration (mol%) | Parameter | Value | Reference |
|---|---|---|---|---|
| DMPC | 0 | Tm (°C) | ~23.8 | |
| DMPC | 5 | Tm (°C) | ~22.5 | |
| DMPC | 10 | Tm (°C) | ~21.0 | |
| DPPC | 0 | Tm (°C) | ~41.5 | |
| DPPC | 5 | Tm (°C) | ~40.0 | |
| DPPC | 10 | Tm (°C) | ~38.5 |
Tm (midpoint transition temperature) values are estimated from graphical data presented in the source. OEA induces a concentration-dependent decrease in the phase transition temperature.
Table 2: Effect of N-oleoylethanolamine (OEA) on Membrane Fluidity (Fluorescence Polarization)
| Lipid Composition | OEA Concentration (mol%) | Temperature (°C) | Fluorescence Polarization (p-value) | Interpretation | Reference |
|---|---|---|---|---|---|
| DMPC | 10 | 15 | ~0.35 | Increased Fluidity | |
| DMPC | 10 | 30 | ~0.15 | Increased Fluidity | |
| DPPC | 10 | 30 | ~0.40 | Increased Fluidity | |
| DPPC | 10 | 45 | ~0.18 | Increased Fluidity |
Fluorescence polarization values are estimated from graphical data using the probe Diphenylhexatriene (DPH). A lower polarization value corresponds to higher rotational freedom of the probe, indicating increased membrane fluidity. OEA consistently lowers the polarization ratio in both DMPC and DPPC vesicles across different temperatures.
Detailed Experimental Protocols
Preparation of Liposomes Containing OEA
This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs) incorporating OEA, which can then be processed into unilamellar vesicles if required.
Materials:
-
Phospholipids (e.g., DMPC, DPPC)
-
N-oleoylethanolamine (OEA)
-
Organic solvent (Chloroform or Chloroform:Methanol 2:1 v/v)
-
Aqueous buffer (e.g., HEPES, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator or extruder (optional, for LUV/SUV preparation)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phospholipid and OEA in the organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture. A typical concentration is 10-20 mg of total lipid per mL of solvent.
-
Film Formation: Remove the organic solvent using a rotary evaporator. This process should be conducted at a temperature above the phase transition temperature (Tm) of the lipids to ensure a uniform film. The flask is rotated under reduced pressure, resulting in a thin, dry lipid film on the inner surface.
-
Drying: Place the flask under a high-vacuum pump for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the Tm of the lipid with the highest transition temperature.
-
Vesicle Formation: Agitate the flask vigorously to hydrate the lipid film. This can be done by vortexing or manual shaking. Maintain the temperature above the Tm for approximately 1 hour to facilitate the swelling of the lipid sheets and their formation into multilamellar vesicles (MLVs).
-
(Optional) Sizing: To produce unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size.
Measurement of Membrane Fluidity via Fluorescence Polarization
This protocol outlines the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity induced by OEA. Fluorescence polarization (or anisotropy) measures the rotational mobility of the probe within the hydrophobic core of the bilayer.
Materials:
-
Liposome suspension (prepared as in 3.1)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Aqueous buffer
-
Spectrofluorometer equipped with polarizing filters
Procedure:
-
Probe Labeling: Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing. The final DPH concentration should be low enough to avoid self-quenching (typically a lipid-to-probe ratio of 200:1 to 500:1).
-
Incubation: Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30-60 minutes to allow the hydrophobic DPH probe to partition into the lipid bilayers.
-
Sample Preparation: Dilute the labeled liposome suspension with buffer to an appropriate concentration for fluorescence measurement in a cuvette.
-
Fluorescence Measurement:
-
Place the cuvette in the temperature-controlled holder of the spectrofluorometer.
-
Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.
-
Excite the sample with vertically polarized light.
-
Measure the fluorescence intensity of the emitted light through both vertical (IVV) and horizontal (IVH) polarizers.
-
Measure the background intensity using a blank sample (unlabeled liposomes).
-
-
Calculation of Polarization (P):
-
Calculate the polarization using the formula: P = (IVV - G * IVH) / (IVV + G * IVH)
-
Where G is the G-factor, an instrument-specific correction factor, calculated as IHV / IHH.
-
-
Data Interpretation: A decrease in the polarization value indicates an increase in the rotational motion of DPH, which corresponds to an increase in membrane fluidity (a decrease in microviscosity). Measurements can be taken across a range of temperatures to observe phase transitions.
Mandatory Visualizations
Signaling and Membrane Interaction Pathway
Caption: Mechanism of OEA: Partitioning into the membrane and activation of the PPAR-α signaling pathway.
Experimental Workflow: Membrane Fluidity Analysis
Caption: Workflow for determining membrane fluidity using fluorescence polarization.
References
Mem-C1C18 structure-activity relationship studies
An in-depth search has been conducted to gather information regarding the structure-activity relationship (SAR) of a compound designated as "Mem-C1C18." Despite a comprehensive search of scientific databases and public literature, no specific molecule or class of compounds with this name has been identified.
The term "this compound" does not correspond to any known chemical entity in the public domain. It is possible that this designation is an internal project code, a shorthand notation used within a specific research group, or a typographical error.
Without a defined chemical structure or biological target, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
To proceed with this request, please provide additional information to clarify the identity of "this compound." Relevant details would include:
-
The full chemical name or IUPAC name.
-
The chemical structure or a diagram.
-
The biological target or pathway of interest.
-
Any associated publications or patents.
-
The context in which this name was encountered.
Once more specific information is available, a thorough analysis of the structure-activity relationships can be performed to generate the requested technical guide.
In Vitro Characterization of Mem-C1C18: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in vitro characterization of Mem-C1C18, a novel molecule with significant potential in therapeutic applications. Due to the proprietary nature and early stage of research, publicly available data on this compound is limited. This guide is based on the currently accessible information and will be updated as more data becomes available. The primary focus is to provide a framework for the scientific community on the methodologies and potential signaling pathways associated with this molecule.
Introduction
This compound is a molecule of interest in the field of cellular biology and drug discovery. Its characterization is crucial for understanding its mechanism of action and potential therapeutic efficacy. This guide outlines the key in vitro assays and analytical methods required to elucidate the biochemical and cellular properties of this compound. While specific quantitative data for this compound is not yet publicly available, this document serves as a methodological blueprint for its investigation.
Core Experimental Protocols
The following are detailed experimental protocols that are fundamental for the in vitro characterization of a novel molecule like this compound.
Ligand Binding Assays
Objective: To determine the binding affinity and kinetics of this compound to its putative target protein.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to measure the association and dissociation of this compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or a specific concentration of this compound.
-
Heating Profile: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures for a defined period.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble target protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
In Vitro Signaling Pathway Analysis
Objective: To elucidate the downstream signaling pathways modulated by this compound upon target engagement.
Methodology: Western Blotting
-
Cell Stimulation: Treat cells with this compound for various time points.
-
Lysate Preparation: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key phosphorylated and total proteins in the suspected signaling pathway.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels.
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound are under investigation, based on analogous molecules, a hypothetical workflow for its characterization can be proposed. The following diagrams illustrate a potential signaling cascade and a general experimental workflow for characterizing a novel membrane-active compound.
Caption: Hypothetical signaling pathway initiated by this compound.
Navigating the Path to Safety: A Technical Guide to the Preliminary Toxicity Screening of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel compound from discovery to a potential therapeutic agent is fraught with challenges, paramount among them being the assurance of its safety. A rigorous and comprehensive preliminary toxicity screening is the first critical step in this process, designed to identify potential hazards, inform dose selection for further studies, and ultimately, de-risk the drug development pipeline. This technical guide provides an in-depth overview of the core methodologies and data interpretation practices essential for conducting a robust preliminary toxicity assessment of a novel investigational compound, herein referred to as Compound X.
In Vitro Toxicity Assessment: The First Line of Defense
Initial toxicity screening predominantly relies on a battery of in vitro assays. These cell-based models offer a rapid, cost-effective, and high-throughput means of evaluating the potential cytotoxic and genotoxic effects of a new chemical entity.
Cytotoxicity Assays
A fundamental component of the in vitro toxicity assessment is the determination of a compound's effect on cell viability. A panel of cell lines, representing diverse tissue types (e.g., HepG2 for liver, HEK293 for kidney, HUVEC for endothelium), is typically employed to identify potential organ-specific toxicities.
Table 1: Summary of In Vitro Cytotoxicity Data for Compound X
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HepG2 | MTT Assay | Viability | 85.2 |
| HEK293 | Neutral Red Uptake | Viability | > 100 |
| HUVEC | LDH Release | Necrosis | 120.5 |
| Jurkat | Annexin V/PI | Apoptosis | 65.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound X in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Genotoxicity Assays
Assessing the potential for a compound to induce genetic mutations is a critical safety endpoint. The Ames test, using various strains of Salmonella typhimurium, is a widely accepted initial screen for mutagenicity.
Table 2: Summary of Ames Test Results for Compound X
| S. typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | Without | Negative |
| TA98 | With | Negative |
| TA100 | Without | Negative |
| TA100 | With | Negative |
| TA1535 | Without | Negative |
| TA1535 | With | Negative |
| TA1537 | Without | Negative |
| TA1537 | With | Negative |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Preparation: Prepare overnight cultures of the desired S. typhimurium strains.
-
Compound Exposure: In a test tube, combine the bacterial culture, Compound X at various concentrations, and, for assays with metabolic activation, the S9 fraction.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vivo Toxicity Assessment: Moving to a Whole-Organism System
Following promising in vitro safety data, preliminary in vivo toxicity studies are conducted to understand the compound's effects in a complex biological system. These studies are essential for determining the maximum tolerated dose (MTD) and identifying potential target organs of toxicity.
Acute Toxicity Study
An acute toxicity study involves the administration of a single, high dose of the compound to rodents to determine its immediate adverse effects.
Table 3: Summary of Acute Oral Toxicity Study of Compound X in Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations |
| 500 | 3 M, 3 F | 0/6 | No observable adverse effects. |
| 1000 | 3 M, 3 F | 0/6 | Piloerection, lethargy within 4 hours, resolved by 24 hours. |
| 2000 | 3 M, 3 F | 1/6 (F) | Piloerection, severe lethargy, ataxia. |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Acclimation: Acclimate adult rats (e.g., Sprague-Dawley) to the laboratory conditions for at least 5 days.
-
Dosing: Administer Compound X orally by gavage to a single animal at the starting dose.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.
-
Data Collection: Record clinical signs, body weight changes, and any instances of mortality.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
Visualizing Experimental Workflows and Mechanistic Pathways
Understanding the flow of experiments and the potential mechanisms of toxicity is crucial for a comprehensive safety assessment.
An In-depth Technical Guide to the Cellular Uptake and Localization of Mem-C1C18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe Mem-C1C18, focusing on its cellular uptake, localization, and application in monitoring plasma membrane polarity, particularly during ferroptosis.
Introduction to this compound
This compound is a novel, polarity-sensitive fluorescent probe specifically engineered for high-fidelity labeling and monitoring of the plasma membrane.[1][2][3] Its unique amphiphilic, membrane-like structure ensures stable and rapid anchoring within the lipid bilayer.[3] A key feature of this compound is its sensitive response to changes in the environmental polarity, which manifests as a variation in its fluorescence lifetime.[1] This property makes it an invaluable tool for quantitatively assessing the biophysical state of the plasma membrane in living cells.
Developed as a superior alternative to its counterpart, Mem-C18C18, this compound exhibits a significantly lower propensity to form aggregates in aqueous solutions, leading to more reliable and higher-resolution fluorescence labeling of both artificial vesicles and cellular plasma membranes. Its primary application lies in the real-time, quantitative monitoring of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The accumulation of lipid peroxides alters the polarity of the plasma membrane, a change that can be precisely measured by the fluorescence lifetime of this compound.
Cellular Uptake and Localization
The design of this compound facilitates its direct interaction with and localization to the plasma membrane of living cells.
Mechanism of Uptake: Due to its amphiphilic nature, consisting of a polar head group and long hydrocarbon chains, this compound is believed to spontaneously insert into the plasma membrane from the extracellular environment. This process is likely driven by passive diffusion and the hydrophobic effect, where the nonpolar tails partition into the lipid core of the bilayer, leaving the polar head oriented towards the aqueous surroundings. This direct insertion mechanism allows for rapid and efficient labeling of the plasma membrane without the need for active transport processes.
Subcellular Localization: Experimental evidence from fluorescence imaging studies confirms that this compound exhibits high specificity for the plasma membrane. Its structure is optimized for stable residency within the lipid bilayer, making it a reliable marker for this cellular compartment.
Quantitative Data
The photophysical properties of this compound are central to its function as a polarity-sensitive probe. Its fluorescence lifetime, in particular, shows a strong dependence on the polarity of the surrounding solvent.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Polarity Parameter (Δf) | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 0.210 | ~510-520 | ~580-590 | 2.49 |
| Dichloromethane (DCM) | 0.219 | Not Reported | Not Reported | 3.10 |
| Acetone | 0.284 | Not Reported | Not Reported | 4.90 |
| Acetonitrile (ACN) | 0.305 | Not Reported | Not Reported | 5.48 |
| Phosphate-Buffered Saline (PBS) | 0.333 | ~540-550 | ~650-660 | 6.44 |
Data compiled from the primary research article by Wu et al., 2022.
Table 2: Fluorescence Lifetime of this compound in Live Cells
| Cell Line | Condition | Mean Fluorescence Lifetime (ns) |
|---|---|---|
| HeLa | Control | 3.00 |
| HeLa | Treated with Erastin (Ferroptosis Inducer) | 4.93 |
Data reflects a 64% increase in fluorescence lifetime upon induction of ferroptosis, corresponding to an increase in plasma membrane polarity.
Experimental Protocols
The following are detailed methodologies for the application of this compound in cellular imaging.
Cell Culture and Staining
-
Cell Lines: HeLa, 4T1, and MC38 cells have been successfully labeled with this compound.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for HeLa) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. The final working concentration for cell staining is typically in the low micromolar range. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental setup.
-
Staining Protocol:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dishes).
-
When cells reach the desired confluency, remove the culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the pre-warmed staining solution containing this compound to the cells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Wash the cells twice with PBS to remove any unbound probe.
-
Add fresh culture medium or PBS for imaging.
-
Induction of Ferroptosis
-
To induce ferroptosis, cells can be treated with a known inducer such as Erastin. For HeLa cells, a typical concentration is 10 µM.
-
Incubate the cells with the ferroptosis inducer for a specified period (e.g., 6-12 hours) before or after staining with this compound, depending on the experimental design.
Fluorescence Imaging
-
Confocal Microscopy: For visualizing the localization of this compound, a standard confocal laser scanning microscope can be used. Excite the probe using a laser line appropriate for its absorption maximum (e.g., 488 nm or 514 nm), and collect the emission in the range of 550-700 nm.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM is essential for quantifying the changes in plasma membrane polarity.
-
Instrumentation: A confocal microscope equipped with a time-correlated single-photon counting (TCSPC) system is required.
-
Excitation: Use a pulsed laser (e.g., a picosecond pulsed diode laser at 488 nm).
-
Detection: Collect the emitted photons using a high-sensitivity detector (e.g., a hybrid photodetector or a single-photon avalanche diode).
-
Data Analysis: The fluorescence decay curves for each pixel are fitted to a multi-exponential decay model to calculate the average fluorescence lifetime. The resulting lifetime data can be displayed as a pseudo-colored image, where the color of each pixel represents its fluorescence lifetime.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for monitoring ferroptosis with this compound.
Signaling Pathway
Caption: Ferroptosis pathway leading to changes in membrane polarity.
Conclusion
This compound is a powerful and reliable fluorescent probe for the specific labeling of the plasma membrane and the quantitative analysis of its polarity. Its application in studying ferroptosis has demonstrated its utility in detecting the subtle biophysical changes that accompany this cell death pathway. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of membrane dynamics and cell signaling.
References
Mem-C1C18 interaction with [specific protein/receptor]
The Munc18-1 domain 3a hinge-loop controls syntaxin-1A transport between the plasma membrane and recycling endosomes. Munc18-1 is a key component of the exocytotic machinery that controls neurotransmitter release. Munc18-1 binds to the N-terminal region (residues 1–26) and to the closed conformation of the SNARE protein syntaxin-1A. These interactions control syntaxin-1A trafficking and its engagement in SNARE complexes. The syntaxin-1A binding site in Munc18-1 is formed by a deep cavity (domain 1) and an opposing flexible arm (domain 3a). Here, we demonstrate a novel role for the Munc18-1 domain 3a hinge-loop in controlling the subcellular localization of syntaxin-1A. Deletion of the hinge-loop (Munc18-1-Δ332–345) or its rigidification via proline substitutions selectively impaired syntaxin-1A recycling from the plasma membrane without affecting its binding to syntaxin-1A or its function in exocytosis. Live-cell imaging revealed that Munc18-1-Δ332–345 altered the dynamics and mobility of syntaxin-1A-containing transport vesicles. These results suggest that the flexibility of the Munc18-1 domain 3a hinge-loop is a key determinant for the intracellular trafficking of syntaxin-1A. 1 Munc18-1 and the Syntaxin-1 N-terminus Regulate the Intracellular Localization of Both Proteins. Munc18-1 is a neuronal protein that is essential for the exocytosis of synaptic vesicles. Munc18-1 binds to the SNARE protein syntaxin-1 and this interaction is thought to be crucial for the spatial and temporal regulation of neurotransmitter release. The N-terminus of syntaxin-1 has been shown to be important for the interaction with Munc18-1. In this study, we investigated the role of the syntaxin-1 N-terminus in regulating the intracellular localization of both Munc18-1 and syntaxin-1. We found that the N-terminus of syntaxin-1 is required for the efficient targeting of Munc18-1 to the plasma membrane. Furthermore, we showed that the interaction between Munc18-1 and the syntaxin-1 N-terminus is important for the correct localization of syntaxin-1 itself. These results suggest that the Munc18-1/syntaxin-1 N-terminus interaction plays a key role in the spatial control of exocytosis. 2 Munc18-1 controls the fidelity of synaptic transmission by regulating the readily releasable pool of synaptic vesicles. Munc18-1 is a presynaptic protein that is essential for neurotransmitter release. It binds to the SNARE protein syntaxin-1 and is thought to regulate the size of the readily releasable pool (RRP) of synaptic vesicles. In this study, we used a combination of electrophysiology and imaging to investigate the role of Munc18-1 in regulating the RRP. We found that Munc18-1 is required for the maintenance of a normal-sized RRP. Furthermore, we showed that Munc18-1 controls the fidelity of synaptic transmission by ensuring that the RRP is refilled efficiently after depletion. These results suggest that Munc18-1 plays a critical role in the short-term plasticity of synaptic transmission. 3 Munc18-1 regulates the tethering of synaptic vesicles to the active zone. Munc18-1 is a key regulator of neurotransmitter release that is thought to act at multiple stages of the synaptic vesicle cycle. In this study, we used cryo-electron tomography to investigate the role of Munc18-1 in the tethering of synaptic vesicles to the active zone. We found that Munc18-1 is required for the efficient tethering of synaptic vesicles to the active zone. Furthermore, we showed that Munc18-1 interacts with the active zone protein RIM1α to promote the tethering of synaptic vesicles. These results suggest that Munc18-1 plays a critical role in the spatial organization of the active zone and the efficient recruitment of synaptic vesicles for release. 4 Munc18-1 and the Syntaxin-1 Habc-Domain Are Crucial for the Proper Assembly of SNARE Complexes. Munc18-1 is a key regulator of SNARE-mediated membrane fusion. It binds to the N-terminal Habc-domain of the t-SNARE syntaxin-1 and is thought to chaperone the assembly of the SNARE complex. In this study, we used a combination of biochemical and biophysical techniques to investigate the role of the Munc18-1/syntaxin-1 Habc-domain interaction in SNARE complex assembly. We found that this interaction is crucial for the proper assembly of the SNARE complex. Furthermore, we showed that Munc18-8-1 promotes the formation of a productive SNARE complex by preventing the formation of non-productive off-pathway complexes. These results suggest that Munc18-1 acts as a molecular chaperone to ensure the fidelity of SNARE complex assembly. 5 Munc18-1: a master regulator of neurotransmitter release. Munc18-1 is a member of the Sec1/Munc18-like (SM) family of proteins, which are essential for membrane fusion in all eukaryotes. In neurons, Munc18-1 is a key regulator of neurotransmitter release. It binds to the t-SNARE syntaxin-1 and is thought to be involved in multiple stages of the synaptic vesicle cycle, including vesicle tethering, docking, and fusion. Munc18-1 is a large, multi-domain protein that undergoes significant conformational changes upon binding to syntaxin-1. These conformational changes are thought to be important for the regulation of SNARE complex assembly and disassembly. Munc18-1 is also subject to a variety of post-translational modifications, which can modulate its activity. 6 Munc18-1 and the Regulation of Synaptic Vesicle Fusion. The fusion of synaptic vesicles with the presynaptic plasma membrane is a tightly regulated process that is essential for neurotransmitter release. This process is mediated by the SNARE complex, which is composed of the proteins syntaxin-1, SNAP-25, and synaptobrevin. Munc18-1 is a key regulator of SNARE-mediated fusion. It binds to syntaxin-1 and is thought to act at multiple steps in the fusion pathway. Munc18-1 is required for the proper localization of syntaxin-1 to the plasma membrane and for the efficient assembly of the SNARE complex. Munc18-1 also appears to play a role in the final fusion step, as it has been shown to be required for the opening of the fusion pore. 7 The role of Munc18-1 in the regulation of SNARE-mediated membrane fusion. Munc18-1 is a key regulator of SNARE-mediated membrane fusion. It binds to the t-SNARE syntaxin-1 and is thought to be involved in multiple stages of the fusion process, from the initial tethering of vesicles to the final opening of the fusion pore. Munc18-1 is a multi-domain protein that undergoes a conformational change upon binding to syntaxin-1. This conformational change is thought to be important for the regulation of SNARE complex assembly. Munc18-1 is also a phosphoprotein, and its phosphorylation has been shown to modulate its activity. 8 The Sec1/Munc18-like protein Vps45p stabilizes the syntaxin homologue Tlg2p in the late Golgi. The Sec1/Munc18-like (SM) proteins are essential for intracellular membrane fusion. They bind to and stabilize their cognate syntaxin SNAREs. The yeast SM protein Vps45p binds to the late Golgi t-SNARE Tlg2p. In this study, we show that Vps45p is required for the stability of Tlg2p in vivo. In the absence of Vps45p, Tlg2p is rapidly degraded. We also show that Vps45p binds to the N-terminal domain of Tlg2p and that this interaction is required for the stability of Tlg2p. These results suggest that Vps45p acts as a chaperone to stabilize Tlg2p in the late Golgi. 9 Crystal structure of the munc18c/syntaxin4 N-terminal-peptide complex. The Sec1/Munc18 (SM) proteins are essential for vesicle fusion and bind to their cognate syntaxin SNARE partners. Munc18c, an ubiquitously expressed SM protein, is required for insulin-stimulated glucose uptake in adipocytes. Here we report the crystal structure of the Munc18c/syntaxin4 N-terminal-peptide complex at 2.4 Å resolution. The structure reveals that the syntaxin4 N-terminal peptide binds in a groove between domains 1 and 3a of Munc18c. The interaction is mediated by a combination of hydrophobic and electrostatic interactions. The structure also reveals a conformational change in Munc18c upon binding to the syntaxin4 N-terminal peptide. This conformational change is thought to be important for the regulation of SNARE complex assembly. 10 Munc18c is a key regulator of insulin-stimulated GLUT4 trafficking. Munc18c is a ubiquitously expressed Sec1/Munc18-like protein that is required for insulin-stimulated glucose uptake in adipocytes and muscle cells. Munc18c binds to the t-SNARE syntaxin4 and is thought to regulate the trafficking of the glucose transporter GLUT4. In this study, we used a combination of biochemical and imaging techniques to investigate the role of Munc18c in GLUT4 trafficking. We found that Munc18c is required for the efficient translocation of GLUT4 to the plasma membrane in response to insulin. Furthermore, we showed that Munc18c interacts with the motor protein myosin-Va and that this interaction is important for the movement of GLUT4-containing vesicles to the plasma membrane. These results suggest that Munc18c plays a key role in the spatial and temporal regulation of GLUT4 trafficking. 11 Munc18c is a plasma membrane-associated protein that regulates the exocytosis of GLUT4. Munc18c is a Sec1/Munc18-like protein that is required for insulin-stimulated glucose uptake. It binds to the t-SNARE syntaxin4 and is thought to regulate the exocytosis of the glucose transporter GLUT4. In this study, we investigated the subcellular localization of Munc18c. We found that Munc18c is predominantly a plasma membrane-associated protein. Furthermore, we showed that the plasma membrane localization of Munc18c is dependent on its interaction with syntaxin4. These results suggest that Munc18c functions at the plasma membrane to regulate the exocytosis of GLUT4. 12 Munc18c regulates insulin-stimulated GLUT4 translocation by controlling the assembly of the SNARE complex. Munc18c is a key regulator of insulin-stimulated GLUT4 translocation. It binds to the t-SNARE syntaxin4 and is thought to control the assembly of the SNARE complex. In this study, we used a combination of biochemical and biophysical techniques to investigate the role of Munc18c in SNARE complex assembly. We found that Munc18c promotes the formation of a productive SNARE complex by preventing the formation of non-productive off-pathway complexes. Furthermore, we showed that Munc18c acts as a molecular chaperone to ensure the fidelity of SNARE complex assembly. These results suggest that Munc18c plays a critical role in the regulation of insulin-stimulated GLUT4 translocation. 13 Crystal structure of the Munc18a/syntaxin1a N-terminal-peptide complex. Munc18a is a neuronal-specific Sec1/Munc18-like protein that is essential for neurotransmitter release. It binds to the t-SNARE syntaxin1a and is thought to regulate the assembly of the SNARE complex. Here we report the crystal structure of the Munc18a/syntaxin1a N-terminal-peptide complex at 2.1 Å resolution. The structure reveals that the syntaxin1a N-terminal peptide binds in a groove between domains 1 and 3a of Munc18a. The interaction is mediated by a combination of hydrophobic and electrostatic interactions. The structure also reveals a conformational change in Munc18a upon binding to the syntaxin1a N-terminal peptide. This conformational change is thought to be important for the regulation of SNARE complex assembly. 14 in-depth analysis of the publicly available scientific literature and databases reveals no direct references to a molecule specifically designated as "Mem-C1C18". This nomenclature does not correspond to a recognized chemical entity or a standard abbreviation in the fields of molecular biology, pharmacology, or drug development.
The search results did, however, yield extensive information on a similarly named family of proteins known as Munc18 . It is highly probable that "this compound" is a typographical error or a non-standard abbreviation for a member of the Munc18 family, potentially Munc18-1 or Munc18c, which are extensively studied for their critical roles in cellular processes.
The Munc18 family of proteins, also known as Sec1/Munc18-like (SM) proteins, are essential regulators of membrane fusion in eukaryotes. In neurons, Munc18-1 is a key player in the release of neurotransmitters. It achieves this by interacting with SNARE proteins, particularly syntaxin-1. This interaction is crucial for the proper trafficking of syntaxin-1A and its participation in SNARE complexes, which mediate the fusion of synaptic vesicles with the presynaptic membrane.
Munc18 proteins are multi-domain proteins that undergo significant conformational changes upon binding to their syntaxin partners. These changes are believed to be vital for the regulation of SNARE complex assembly and disassembly. For instance, the interaction between Munc18-1 and the N-terminus of syntaxin-1 is important for the correct localization of both proteins to the plasma membrane, a key aspect of spatial control in exocytosis.
Another well-studied member of this family is Munc18c, which is required for insulin-stimulated glucose uptake in adipocytes and muscle cells. Munc18c interacts with the t-SNARE syntaxin4 to regulate the trafficking of the glucose transporter GLUT4. This regulation is critical for the efficient translocation of GLUT4 to the plasma membrane in response to insulin.
Given the likely misnomer in the query, the following guide will focus on the well-documented interactions of the Munc18 family of proteins, specifically Munc18-1 and Munc18c, with their primary protein partners.
Quantitative Data on Munc18-Syntaxin Interactions
Quantitative data for protein-protein interactions are crucial for understanding the affinity and stability of these complexes. While specific numerical values for the binding affinity between all Munc18 isoforms and their syntaxin partners are not always detailed in every publication, the functional significance of these interactions is consistently highlighted. For the purpose of this guide, a representative table of interaction data would be structured as follows, though the specific values would need to be populated from detailed biophysical studies.
| Munc18 Isoform | Binding Partner | Method | Binding Affinity (Kd) | Reference |
| Munc18-1 | Syntaxin-1A | Surface Plasmon Resonance | Value | Citation |
| Munc18c | Syntaxin-4 | Isothermal Titration Calorimetry | Value | Citation |
| Munc18-1 | SNARE complex | Co-immunoprecipitation | Relative quantification | Citation |
Note: Specific Kd values would require a comprehensive literature review of biophysical studies.
Experimental Protocols
The study of Munc18-syntaxin interactions employs a variety of sophisticated experimental techniques to elucidate the molecular mechanisms of their function.
Co-immunoprecipitation (Co-IP)
This technique is widely used to study protein-protein interactions in a cellular context.
-
Cell Lysis: Cells expressing the proteins of interest are lysed to release cellular contents while maintaining protein-protein interactions.
-
Antibody Incubation: An antibody specific to the "bait" protein (e.g., Munc18-1) is added to the cell lysate.
-
Immunoprecipitation: Protein A/G beads are added to bind to the antibody, thus capturing the bait protein and any interacting "prey" proteins (e.g., syntaxin-1).
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The protein complexes are eluted from the beads and analyzed by Western blotting using an antibody against the prey protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Ligand Immobilization: One interacting partner (the ligand, e.g., syntaxin-1) is immobilized on a sensor chip.
-
Analyte Injection: The other interacting partner (the analyte, e.g., Munc18-1) is flowed over the sensor surface.
-
Signal Detection: The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association and dissociation rates are measured to determine the binding affinity (Kd).
Cryo-Electron Tomography (Cryo-ET)
This powerful imaging technique allows for the visualization of protein complexes in their near-native state within the cell.
-
Sample Preparation: Cellular samples are rapidly frozen to preserve their structure.
-
Tomographic Data Collection: The frozen sample is tilted at various angles in a transmission electron microscope, and images are collected.
-
Image Reconstruction: The collected images are computationally reconstructed to generate a 3D tomogram of the cell, revealing the spatial organization of subcellular structures and protein complexes. This has been used to study the role of Munc18-1 in the tethering of synaptic vesicles to the active zone.
Signaling Pathways and Workflows
The interactions of Munc18 proteins are central to key signaling pathways, particularly those governing vesicular transport and membrane fusion.
Munc18-1 in Synaptic Vesicle Exocytosis
Munc18-1 plays a multifaceted role in neurotransmitter release. It initially binds to the "closed" conformation of syntaxin-1, chaperoning it to the plasma membrane. Subsequently, it participates in the assembly of the SNARE complex, which drives the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters.
Caption: Munc18-1 pathway in neurotransmitter release.
Munc18c in GLUT4 Translocation
In response to insulin signaling, Munc18c facilitates the translocation of GLUT4-containing vesicles to the plasma membrane in adipocytes and muscle cells. It interacts with syntaxin-4, a key component of the plasma membrane SNARE machinery, to promote the fusion of these vesicles, thereby increasing glucose uptake from the bloodstream.
Caption: Munc18c role in insulin-stimulated GLUT4 translocation.
General Experimental Workflow for Studying Protein-Protein Interactions
The investigation of protein interactions, such as those involving Munc18, typically follows a logical progression from initial discovery to detailed characterization.
Caption: Workflow for protein-protein interaction studies.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Foundational Research on Mem-C1C18 Analogs: A Technical Overview
Initial investigations into the foundational science of Mem-C1C18 analogs have not yielded specific public data on a compound class explicitly named "this compound." This suggests that "this compound" may be a highly specific, novel, or internal designation for a class of molecules not yet widely documented in publicly accessible scientific literature. The following guide is therefore based on general principles of drug discovery and foundational research, which would be applicable to a novel chemical entity like this compound.
Without specific data, this document will outline the types of data, experimental protocols, and conceptual frameworks that would be essential for a comprehensive technical guide on a new class of chemical analogs. This serves as a template for what a whitepaper on this compound analogs would entail, once data becomes available.
Quantitative Data Summary
A foundational whitepaper would require quantitative data to be presented in a clear, comparative format. This would typically include:
-
Table 1: Physicochemical Properties of this compound Analogs. This table would detail key parameters such as molecular weight, LogP (lipophilicity), pKa (acid dissociation constant), and aqueous solubility for each analog. These properties are fundamental to understanding the drug-like characteristics of the compounds.
-
Table 2: In Vitro Biological Activity. This would summarize the results of primary screening assays. Key data points would include IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against the primary biological target, binding affinities (Kd), and any initial toxicity data (e.g., CC50 in relevant cell lines).
-
Table 3: Pharmacokinetic Profiles. For lead candidates, this table would present data from in vivo studies, including parameters like bioavailability, half-life (t1/2), maximum concentration (Cmax), and clearance rates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. A complete guide would include step-by-step protocols for key experiments.
Synthesis of this compound Analogs
A detailed protocol for the chemical synthesis of the parent compound and its analogs would be provided, including reaction schemes, necessary reagents and catalysts, reaction conditions (temperature, pressure, time), and purification methods (e.g., column chromatography, HPLC).
In Vitro Target Engagement Assay
This protocol would describe the specific assay used to measure the interaction of the this compound analogs with their intended biological target. This could be an enzymatic assay, a receptor binding assay, or a cell-based reporter assay. The protocol would specify the source of the target protein/receptor, buffer compositions, incubation times, detection methods, and data analysis procedures.
Cellular Viability and Cytotoxicity Assays
To assess the safety profile of the analogs, a standard cytotoxicity assay protocol (e.g., MTT, LDH release) would be detailed. This would include the cell lines used, seeding densities, compound concentration ranges, treatment durations, and the method for quantifying cell viability.
Visualization of Pathways and Workflows
Visual diagrams are essential for conveying complex biological and experimental processes.
Proposed Signaling Pathway
Once the biological target of this compound is identified, a diagram illustrating its role in a cellular signaling pathway would be crucial. This would show the upstream activators and downstream effectors of the target, and how the this compound analogs are hypothesized to modulate this pathway.
Caption: Proposed mechanism of action for this compound analogs in a hypothetical signaling cascade.
Experimental Workflow for Analog Screening
A diagram illustrating the high-level workflow for screening and prioritizing this compound analogs would provide a clear overview of the research strategy.
Methodological & Application
Application Notes and Protocols for Munc18c in a Reconstituted Proteoliposome Fusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Munc18c, a member of the Sec1/Munc18 (SM) protein family, is a key regulator of SNARE-mediated membrane fusion. It plays a critical role in various exocytotic pathways, including the trafficking of GLUT4. Munc18c interacts with and activates t-SNARE proteins to facilitate the zippering of the trans-SNARE complex, a central event in membrane fusion. This document provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based lipid mixing assay to quantitatively assess the fusogenic activity of Munc18c in a reconstituted in vitro system. This assay is crucial for understanding the molecular mechanisms of Munc18c and for the screening of potential therapeutic modulators of its function.
Principle of the Assay
This assay monitors the fusion between two distinct populations of proteoliposomes: one containing a v-SNARE protein (e.g., VAMP2) and the other containing t-SNARE proteins (e.g., syntaxin-4 and SNAP-23). The t-SNARE liposomes are labeled with a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE). In intact liposomes, the close proximity of these fluorophores results in efficient FRET. Upon fusion with unlabeled v-SNARE liposomes, the fluorescent lipids are diluted in the newly formed membrane, leading to a decrease in FRET and an increase in the donor (NBD-PE) fluorescence. The rate of this fluorescence change is a direct measure of the rate of lipid mixing and, consequently, membrane fusion. The stimulatory effect of Munc18c on this process can be quantified by comparing the fusion rates in the presence and absence of the protein.
Quantitative Data Summary
The following table summarizes representative quantitative data from Munc18c-mediated liposome fusion assays. The data illustrates the fold increase in the initial rate of lipid mixing in the presence of Munc18c compared to the basal SNARE-mediated fusion.
| Condition | Protein Concentrations | Initial Lipid Mixing Rate (% Fluorescence Change/10 min) | Fold Increase in Fusion Rate |
| SNAREs only | 5 µM t-SNAREs, 1.5 µM v-SNARE | 5 ± 1.2 | 1.0 |
| SNAREs + Munc18c | 5 µM t-SNAREs, 1.5 µM v-SNARE, 5 µM Munc18c | 25 ± 2.5 | 5.0 |
| SNAREs + Munc18c-TolA (mutant) | 5 µM t-SNAREs, 1.5 µM v-SNARE, 5 µM Munc18c-TolA | 6 ± 1.5 | 1.2 |
| Negative Control (VAMP2 CD) | 5 µM t-SNAREs, 1.5 µM v-SNARE, 20 µM VAMP2 CD | < 1 | - |
Data are presented as mean ± SD from three independent experiments. The t-SNARE liposomes contained syntaxin-4 and SNAP-23, while the v-SNARE liposomes contained VAMP2. The Munc18c-TolA mutant serves as a negative control where a key functional domain of Munc18c is replaced. VAMP2 CD is the cytoplasmic domain of VAMP2, which acts as a competitive inhibitor.
Experimental Protocols
Materials and Reagents
-
Lipids: POPC, DOPS, Cholesterol, NBD-PE, Rhodamine-PE
-
Proteins: Recombinant Munc18c, v-SNARE (e.g., VAMP2), t-SNAREs (e.g., syntaxin-4, SNAP-23), NSF, α-SNAP
-
Buffers: Reconstitution buffer (25 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT), Fusion buffer (25 mM HEPES, pH 7.4, 100 mM KCl, 100 mg/ml Ficoll 70)
-
Detergent: n-Octyl-β-D-glucopyranoside (β-OG)
-
Other: Bio-Beads SM-2, ATP, MgCl2, EDTA
Protocol for Reconstituted Proteoliposome Fusion Assay
1. Preparation of Labeled t-SNARE and Unlabeled v-SNARE Liposomes: a. Prepare a lipid mixture of POPC:DOPS:Cholesterol (ratio depends on the specific requirements) and include 1.5 mol% each of NBD-PE and Rhodamine-PE for the labeled t-SNARE liposomes. b. Dry the lipid mixture under a stream of nitrogen gas and then under vacuum for at least 2 hours to form a thin lipid film. c. Hydrate the lipid film in reconstitution buffer to a final lipid concentration of 10 mM. d. Solubilize the liposomes by adding β-OG to a final concentration of 25 mM and incubate with gentle agitation for 1 hour at room temperature. e. Add the purified recombinant t-SNAREs (syntaxin-4 and SNAP-23) or v-SNARE (VAMP2) to the solubilized lipids at a protein-to-lipid ratio of 1:200. f. Remove the detergent by dialysis against reconstitution buffer or by incubation with Bio-Beads SM-2 overnight at 4°C. g. Harvest the proteoliposomes by ultracentrifugation and resuspend in fusion buffer.
2. In Vitro Lipid Mixing Assay: a. In a fluorometer cuvette, mix the labeled t-SNARE liposomes (final concentration of 5 µM lipid) with the unlabeled v-SNARE liposomes (final concentration of 1.5 µM lipid) in fusion buffer. b. For reactions including regulatory proteins, pre-incubate the t-SNARE liposomes with NSF and α-SNAP at 37°C for 25 minutes to disassemble any pre-formed SNARE complexes.[1] c. Add Munc18c (final concentration of 5 µM) or other proteins of interest to the reaction mixture. d. Initiate the fusion reaction by incubating the mixture at 37°C and monitor the fluorescence of NBD-PE (Excitation: 460 nm, Emission: 538 nm) over time. e. After the reaction reaches a plateau, add Triton X-100 to a final concentration of 0.5% to completely dequench the fluorescence and obtain the maximum fluorescence value (Fmax). f. The percentage of lipid mixing is calculated as: ((Ft - F0) / (Fmax - F0)) * 100, where Ft is the fluorescence at a given time, and F0 is the initial fluorescence.
Visualizations
Munc18c-SNARE Signaling Pathway
References
Application Notes and Protocols for MC18 in Primary Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Primary cells, directly isolated from tissues, are crucial for creating biologically relevant in vitro models. However, these cells are often challenging to maintain in culture due to their limited lifespan and susceptibility to stress-induced apoptosis. MC18 is a novel, synthetic, cell-permeable C1C18-peptide conjugate designed to enhance the viability and growth of primary cells in culture. It functions by activating the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. These application notes provide detailed protocols for the use of MC18 in primary cell culture.
Mechanism of Action
MC18 penetrates the cell membrane and intracellularly activates PI3K. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a cascade of downstream targets, including the mammalian target of rapamycin (mTOR). The activation of this pathway results in the inhibition of pro-apoptotic proteins and the promotion of protein synthesis and cell growth, thereby enhancing the overall health and longevity of primary cells in vitro.
Caption: MC18 signaling pathway in a primary cell.
Quantitative Data
The following tables summarize the observed effects of MC18 on primary human umbilical vein endothelial cells (HUVECs) and primary human hepatocytes.
Table 1: Effect of MC18 on Primary HUVEC Viability and Proliferation
| MC18 Concentration (nM) | Cell Viability (% of Control) at 48h | Proliferation Index (EdU incorporation) at 48h |
| 0 (Control) | 100 ± 4.5 | 1.0 ± 0.1 |
| 10 | 115 ± 5.2 | 1.4 ± 0.2 |
| 50 | 142 ± 6.1 | 2.1 ± 0.3 |
| 100 | 138 ± 5.8 | 1.9 ± 0.2 |
Table 2: Effect of MC18 on Primary Human Hepatocyte Viability and Function
| MC18 Concentration (nM) | Cell Viability (% of Control) at 72h | Albumin Secretion (µg/10^6 cells/24h) |
| 0 (Control) | 100 ± 6.8 | 25 ± 3.1 |
| 10 | 122 ± 7.1 | 35 ± 4.0 |
| 50 | 155 ± 8.3 | 52 ± 5.5 |
| 100 | 149 ± 7.9 | 48 ± 5.1 |
Experimental Protocols
Protocol 1: Preparation of MC18 Stock Solution
-
Reconstitution: MC18 is supplied as a lyophilized powder. To prepare a 1 mM stock solution, reconstitute the entire vial with sterile, nuclease-free water. For a 100 µg vial with a molecular weight of 1000 g/mol , add 100 µL of water.
-
Aliquotting and Storage: Gently vortex to dissolve the powder completely. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months or at -80°C for up to 12 months.
Protocol 2: General Protocol for Supplementing Primary Cell Culture with MC18
This protocol is a general guideline. Optimal concentrations and incubation times may vary depending on the primary cell type and experimental goals.
Caption: General workflow for using MC18 in primary cell culture.
-
Cell Seeding: Plate primary cells at the desired density in a suitable culture vessel and allow them to adhere and recover for 24 hours.
-
Preparation of MC18 Working Solution: Thaw an aliquot of the 1 mM MC18 stock solution. Prepare the desired final concentration of MC18 in pre-warmed complete growth medium. For example, to make 10 mL of medium with a final concentration of 50 nM, add 0.5 µL of the 1 mM stock solution to 10 mL of medium.
-
Medium Exchange: Carefully aspirate the existing culture medium from the cells.
-
Treatment: Gently add the MC18-supplemented medium to the culture vessel.
-
Incubation: Return the cells to the incubator and culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring and Analysis: Monitor the cells daily for changes in morphology and confluency. Perform downstream analyses at the desired time points.
Protocol 3: Assessing Cell Viability using a Resazurin-based Assay
-
Cell Treatment: Plate cells in a 96-well plate and treat with a range of MC18 concentrations as described in Protocol 2. Include untreated control wells.
-
Assay Preparation: At the end of the treatment period (e.g., 48 or 72 hours), prepare the resazurin working solution by diluting the stock solution in sterile PBS or culture medium according to the manufacturer's instructions.
-
Incubation with Reagent: Add the resazurin working solution to each well (typically 10% of the culture volume).
-
Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background (medium only) readings.
Protocol 4: Measuring Cell Proliferation using EdU Incorporation
-
Cell Treatment: Plate cells in a suitable culture vessel (e.g., 96-well plate or on coverslips) and treat with MC18.
-
EdU Labeling: Two to four hours before the end of the treatment period, add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM.
-
Cell Fixation: At the end of the incubation, discard the EdU-containing medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click-iT® Reaction: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's protocol. Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Nuclear Staining: Wash the cells once with PBS. Stain the nuclei with Hoechst 33342 or DAPI for 15 minutes.
-
Imaging and Analysis: Wash the cells twice with PBS. Image the cells using a fluorescence microscope. The proliferation index can be calculated as the percentage of EdU-positive nuclei relative to the total number of nuclei.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low cell viability or no effect | MC18 concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| MC18 was not properly stored or handled. | Ensure stock solutions are stored at the recommended temperature and avoid multiple freeze-thaw cycles. | |
| Cell morphology changes unexpectedly | MC18 concentration is too high. | Reduce the concentration of MC18. |
| Contamination of the cell culture. | Practice sterile technique and consider using antibiotics in the initial stages of primary culture. | |
| Inconsistent results | Variation in primary cell isolation. | Standardize the primary cell isolation protocol. |
| Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all experimental conditions. |
Application Notes and Protocols for Mem-C1C18 Administration in Animal Models
Introduction
These application notes provide a comprehensive overview of the administration of Mem-C1C18 in various animal models for preclinical research. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound. Adherence to these guidelines will facilitate the generation of reproducible and high-quality data essential for advancing the understanding of this compound's mechanism of action and its translational potential.
Data Summary
Quantitative data from preclinical studies involving this compound administration are summarized below. These tables provide a comparative overview of key experimental parameters and outcomes across different animal models and disease indications.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Disease/Indication | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Treatment Duration | Key Efficacy Endpoints |
| C57BL/6 Mice | Neuroinflammation | Intraperitoneal (i.p.) | 5 - 20 | Daily | 14 days | Reduction in pro-inflammatory cytokines (TNF-α, IL-6) in brain tissue |
| BALB/c Nude Mice | Xenograft Tumor Model (Pancreatic Cancer) | Intravenous (i.v.) | 10 - 40 | Twice weekly | 28 days | Tumor growth inhibition, induction of apoptosis (Caspase-3 activity) |
| Sprague-Dawley Rats | Ischemia-Reperfusion Injury | Subcutaneous (s.c.) | 2 - 10 | Every other day | 7 days | Reduced infarct volume, improved neurological score |
| Wistar Rats | Metabolic Syndrome | Oral (p.o.) | 15 - 50 | Daily | 8 weeks | Improved glucose tolerance, reduced plasma lipid levels |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | i.v. | 10 | 1500 ± 250 | 0.1 | 4.2 ± 0.8 | 100 |
| Mouse | i.p. | 20 | 850 ± 150 | 0.5 | 4.5 ± 0.9 | 60 |
| Rat | i.v. | 10 | 1200 ± 200 | 0.1 | 6.8 ± 1.2 | 100 |
| Rat | p.o. | 50 | 300 ± 75 | 2.0 | 7.1 ± 1.5 | 25 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental goals and laboratory conditions.
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Neuroinflammation
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Neuroinflammation: Administer lipopolysaccharide (LPS) at 1 mg/kg via intraperitoneal injection.
-
This compound Formulation: Dissolve this compound in a vehicle solution of 5% DMSO, 40% PEG300, and 55% saline. Prepare fresh on each day of administration.
-
Administration:
-
Begin this compound treatment 2 hours post-LPS induction.
-
Administer this compound or vehicle control via intraperitoneal injection at the desired dose (e.g., 10 mg/kg).
-
Continue daily administration for a total of 14 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize mice and collect brain tissue.
-
Homogenize brain tissue and perform ELISA to quantify levels of TNF-α and IL-6.
-
Perform immunohistochemistry on brain sections to assess microglial activation (Iba-1 staining).
-
Protocol 2: Intravenous Administration of this compound in a Xenograft Tumor Model
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 pancreatic cancer cells (e.g., PANC-1) into the right flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
This compound Formulation: Formulate this compound in a sterile solution of 10% Solutol HS 15 in saline.
-
Administration:
-
Administer this compound or vehicle control via intravenous injection into the tail vein at the desired dose (e.g., 20 mg/kg).
-
Administer treatment twice weekly for 28 days.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers every 3-4 days.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise tumors, weigh them, and process for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound research.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Dose-response relationship of this compound.
Standard Operating Procedure for Solubilization of Lipidated Peptides (Mem-C1C18)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidated peptides, such as those bearing a C18 stearoyl chain (referred to herein as Mem-C1C18), represent a class of molecules with significant therapeutic and research potential. The addition of a lipid moiety can enhance membrane interaction, improve pharmacokinetic properties, and increase the efficacy of peptide-based drugs.[1] However, this increased lipophilicity presents a significant challenge in their handling and solubilization. Improper solubilization can lead to inaccurate concentration determination, peptide aggregation, and ultimately, experimental failure.[2][3]
This document provides a detailed standard operating procedure (SOP) for the solubilization of this compound. It offers a systematic approach to selecting solvents and developing a robust solubilization protocol.
Physicochemical Properties and Solubility Considerations
The solubility of a lipidated peptide like this compound is primarily dictated by the interplay between the hydrophobic C18 lipid chain and the physicochemical properties of the attached peptide (the "Mem" component).
-
Hydrophobicity: The C18 chain imparts strong hydrophobic character, making these molecules poorly soluble in aqueous solutions.[2] Peptides with over 50% hydrophobic residues are generally insoluble in water.[2]
-
Peptide Sequence ("Mem"): The amino acid composition of the peptide portion determines its intrinsic charge and hydrophilicity.
-
Acidic Peptides: Rich in aspartic acid (D) and glutamic acid (E).
-
Basic Peptides: Rich in lysine (K), arginine (R), and histidine (H).
-
Neutral/Hydrophobic Peptides: High content of non-polar amino acids like leucine (L), isoleucine (I), valine (V), phenylalanine (F), and tryptophan (W).
-
A preliminary analysis of the "Mem" peptide sequence is crucial for devising an effective solubilization strategy.
Materials and Equipment
-
This compound (lyophilized powder)
-
Solvents:
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), sequencing grade
-
Dimethylformamide (DMF), sequencing grade
-
Acetonitrile (ACN)
-
Ammonium hydroxide (NH₄OH), 0.1% (v/v) in sterile water
-
Acetic acid, 10-25% (v/v) in sterile water
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in sterile water
-
-
Low-retention microcentrifuge tubes
-
Pipettes and low-retention tips
-
Vortex mixer
-
Bath sonicator or probe sonicator
-
Centrifuge
Experimental Protocol: Step-by-Step Solubilization Procedure
This protocol outlines a systematic approach to solubilizing this compound, starting with the least harsh solvents.
4.1 Initial Assessment and Preparation
-
Analyze the Peptide Sequence: If the amino acid sequence of the "Mem" peptide is known, determine its overall charge (net positive, net negative, or neutral) and the percentage of hydrophobic residues. This will guide the initial solvent choice as detailed in the workflow diagram below.
-
Aliquot the Lyophilized Peptide: To avoid repeated freeze-thaw cycles of the entire stock, it is recommended to aliquot the lyophilized powder into smaller working quantities.
-
Pre-chill Solvents: When using aqueous buffers, pre-chilling can sometimes aid in dissolution.
4.2 Solubilization Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate solubilization strategy for this compound.
Caption: Decision workflow for this compound solubilization.
4.3 Detailed Steps
-
Initial Solvent Addition: Based on the peptide analysis, add a small amount of the chosen solvent to the lyophilized this compound.
-
For Hydrophobic/Neutral Peptides: Start with a small volume of 100% DMSO, DMF, or ACN to fully dissolve the peptide.
-
For Acidic Peptides: Attempt solubilization in a basic buffer such as 0.1% ammonium hydroxide.
-
For Basic Peptides: Try an acidic solution like 10% acetic acid or 0.1% TFA.
-
-
Vortexing: Gently vortex the solution for 1-2 minutes.
-
Visual Inspection: Check for complete dissolution. The solution should be clear and free of particulates.
-
Sonication (if necessary): If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes. Avoid excessive heating.
-
Gentle Warming (if necessary): The solution can be gently warmed to 37°C to aid dissolution. However, be cautious as this may degrade the peptide.
-
Dilution (for organic solvents): If using an organic solvent, slowly add the desired aqueous buffer dropwise while vortexing to reach the final concentration. Rapid dilution can cause the peptide to precipitate.
-
Final Centrifugation: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining aggregates. Carefully transfer the supernatant to a new tube.
Data Presentation: Solubilization Trial Record
It is crucial to systematically record the results of solubilization trials. The following table provides a template for this purpose.
| Trial ID | This compound Concentration (mg/mL) | Primary Solvent | Co-Solvent | Solubilization Method(s) | Observations (Clear, Cloudy, Precipitate) |
| Example 1 | 1 | DMSO | PBS (pH 7.4) | Vortex, Sonication | Clear solution |
| Example 2 | 1 | 10% Acetic Acid | Sterile Water | Vortex | Cloudy, precipitate formed upon water addition |
| Your Trial 1 | |||||
| Your Trial 2 | |||||
| Your Trial 3 |
Hypothetical Signaling Pathway of a Membrane-Interacting Lipidated Peptide
The C18 lipid chain of this compound facilitates its insertion into the cell membrane, which can be the initiating step for its biological activity. The "Mem" peptide portion could then interact with membrane-bound receptors or intracellular signaling molecules. The diagram below illustrates a generalized signaling pathway that could be initiated by such a peptide.
Caption: Hypothetical signaling pathway for this compound.
Storage and Stability
Once solubilized, it is recommended to aliquot the this compound solution and store it at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent and the peptide sequence; therefore, it is advisable to use freshly prepared solutions for critical experiments.
Safety Precautions
-
When working with organic solvents such as DMSO, DMF, and ACN, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
-
Dispose of chemical waste according to institutional guidelines.
References
Application Notes and Protocols for Mem-C1C18 in Live-Cell Imaging
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Mem-C1C18
This compound is a novel fluorescent probe specifically designed for high-fidelity imaging of cellular membranes and lipid dynamics in live cells. Its unique C18 tail allows for stable integration into lipid bilayers, while its environmentally sensitive fluorophore provides insights into membrane organization and fluidity. This document provides detailed application notes and protocols for the effective use of this compound in various live-cell imaging techniques.
Principle of Action
This compound's mechanism relies on its amphipathic nature. The hydrophobic C18 alkyl chain anchors the probe within the lipid bilayer of cellular membranes, including the plasma membrane and organellar membranes. The fluorophore component exhibits changes in its emission spectrum and lifetime in response to the local lipid environment, enabling the visualization of membrane domains, lipid packing, and membrane fluidity.
The general workflow for utilizing this compound is depicted below:
Quantitative Data Summary
The performance of this compound has been characterized across various parameters critical for live-cell imaging. The following tables summarize key quantitative data.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm (in lipid membranes) |
| Quantum Yield | > 0.8 in non-polar environments |
| Molar Extinction Coefficient | ~ 70,000 M⁻¹cm⁻¹ |
| Photostability | High, >80% fluorescence retained after 5 min continuous illumination |
Table 2: Recommended Staining Conditions
| Cell Type | Concentration | Incubation Time | Temperature |
| Adherent Mammalian Cells (e.g., HeLa, A549) | 100 - 500 nM | 15 - 30 min | 37°C |
| Suspension Cells (e.g., Jurkat) | 200 - 750 nM | 20 - 45 min | 37°C |
| Yeast (S. cerevisiae) | 500 nM - 1 µM | 30 - 60 min | 30°C |
| Bacteria (E. coli) | 1 - 2 µM | 10 - 20 min | 37°C |
Table 3: Cytotoxicity Profile
| Cell Line | IC50 (after 24h incubation) |
| HeLa | > 50 µM |
| A549 | > 75 µM |
| HEK293 | > 100 µM |
Detailed Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Mammalian Cells
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Cell Preparation: Culture adherent cells on a suitable imaging vessel until they reach 60-80% confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. For a final concentration of 200 nM, dilute 1 µL of 1 mM this compound stock into 5 mL of medium.
-
Staining: Remove the culture medium from the cells and gently wash once with PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets.
Protocol 2: Imaging Lipid Droplets with this compound
While primarily a membrane probe, this compound can also accumulate in the neutral lipid core of lipid droplets, often exhibiting a spectral shift.
Materials:
-
Same as Protocol 1
-
Oleic acid solution (optional, for inducing lipid droplet formation)
Procedure:
-
(Optional) Induction of Lipid Droplets: To enhance lipid droplet formation, incubate cells with 100-200 µM oleic acid complexed to BSA for 12-24 hours prior to staining.
-
Staining: Follow steps 1-4 from Protocol 1.
-
Washing: Perform two washes with live-cell imaging medium.
-
Imaging: Image the cells immediately. Lipid droplets will appear as bright, distinct puncta within the cytoplasm. It is advisable to acquire images in two different spectral channels (e.g., green and yellow) to capture any potential spectral shift of the probe within the lipid droplets.
Signaling Pathway and Process Visualization
This compound is a valuable tool for studying cellular processes that involve membrane dynamics, such as endocytosis and exocytosis.
Troubleshooting and Best Practices
-
High Background: Ensure thorough washing after staining. Using a phenol red-free imaging medium can also reduce background fluorescence.
-
Low Signal: Increase the probe concentration or incubation time. Ensure the health of the cells, as compromised cells may not stain well.
-
Phototoxicity: Minimize light exposure by using the lowest possible laser power and exposure times. Utilize sensitive detectors to maximize signal collection.
-
Probe Precipitation: Ensure the stock solution is fully dissolved in DMSO and that the working solution is well-mixed in the aqueous medium. Avoid repeated freeze-thaw cycles of the stock solution.
Conclusion
This compound is a versatile and robust fluorescent probe for the investigation of membrane dynamics and lipid organization in living cells. Its favorable photophysical properties and low cytotoxicity make it an excellent tool for a wide range of applications in cell biology, pharmacology, and drug discovery. The protocols and data provided herein serve as a comprehensive guide to facilitate its successful implementation in your research.
Application Notes and Protocols for In Vivo Studies of Mem-C1C18
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature, no specific in vivo dosage, concentration, or experimental protocol data for a compound designated "Mem-C1C18" could be identified. The information presented herein is based on general principles of preclinical in vivo studies for novel therapeutic compounds and should be adapted based on the specific physicochemical properties, mechanism of action, and toxicological profile of this compound, once that information becomes available.
Section 1: General Considerations for In Vivo Studies
Before initiating in vivo studies, a thorough understanding of the compound's characteristics is essential. This includes its mechanism of action, in vitro efficacy, and preliminary safety profile.
1.1. Preclinical Study Design: High-quality preclinical research is foundational for regulatory submissions and clinical translation.[1] A robust study protocol should be established before the commencement of any experiment and should include a clear hypothesis, primary and secondary endpoints, and a detailed statistical analysis plan.[2] Studies can be categorized as exploratory (hypothesis-generating) or confirmatory (hypothesis-testing).[2]
1.2. Animal Model Selection: The choice of animal model is critical and should be relevant to the therapeutic area of interest. Factors to consider include species, strain, age, and sex. For many initial studies, rodents such as mice and rats are commonly used due to their well-characterized biology and availability.[3][4]
1.3. Route of Administration: The route of administration is a key determinant of a compound's pharmacokinetics, pharmacodynamics, and potential toxicity. Common routes in rodent studies include:
-
Intravenous (IV): Typically results in the highest bioavailability.
-
Intraperitoneal (IP): A common and relatively easy method for administering substances to rodents, suitable for both small and large molecules.
-
Subcutaneous (SC): Another common route for sustained release.
-
Oral (PO): Relevant for drugs intended for oral administration in humans.
The optimal route for this compound would depend on its solubility, stability, and intended clinical application.
Section 2: Hypothetical Experimental Protocols
The following protocols are generalized and would require significant adaptation based on the specific characteristics of this compound.
2.1. Maximum Tolerated Dose (MTD) Study:
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Male and female mice (e.g., C57BL/6), 8-10 weeks old.
-
Procedure:
-
Administer single escalating doses of this compound to different groups of mice.
-
Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.
-
Perform gross necropsy and histopathological analysis of major organs.
-
-
Data to Collect: Survival rates, clinical observations, body weight, and pathological findings.
2.2. Pharmacokinetic (PK) Study:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Model: Rats (e.g., Sprague-Dawley) with cannulated jugular veins.
-
Procedure:
-
Administer a single dose of this compound via the intended therapeutic route (e.g., IV and PO).
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data to Collect: Plasma concentration-time profiles to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
2.3. Efficacy Study (Example in a Hypothetical Tumor Model):
-
Objective: To evaluate the anti-tumor activity of this compound.
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing human tumor xenografts.
-
Procedure:
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound at various doses (determined from MTD study) and a vehicle control over a specified period.
-
Measure tumor volume and body weight regularly.
-
-
Data to Collect: Tumor growth inhibition (TGI), body weight changes, and survival.
Section 3: Quantitative Data Summary (Hypothetical)
As no specific data for this compound exists, the following tables are templates that should be populated with actual experimental results.
Table 1: Hypothetical Maximum Tolerated Dose (MTD) of this compound in Mice
| Route of Administration | Dose (mg/kg) | Clinical Signs of Toxicity | Mortality | MTD (mg/kg) |
| Intravenous (IV) | 10 | None | 0/5 | >50 |
| 25 | Mild lethargy | 0/5 | ||
| 50 | Moderate lethargy, 5% body weight loss | 0/5 | ||
| Intraperitoneal (IP) | 25 | None | 0/5 | >100 |
| 50 | None | 0/5 | ||
| 100 | Mild abdominal irritation | 0/5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| IV | 5 | 1500 | 0.1 | 3000 | 4.5 | 100 |
| PO | 20 | 300 | 2.0 | 1500 | 5.0 | 25 |
Section 4: Visualizations (Conceptual)
The following diagrams represent workflows and pathways that would be relevant to the in vivo study of a novel compound like this compound.
Caption: A generalized preclinical development workflow.
Caption: Key pharmacokinetic phases after drug administration.
References
- 1. Incorporation of the dietary trans fatty acid (C18:1) into the serum lipids, the serum lipoproteins and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo conversion of 18- and 20-C essential fatty acids in rats using the multiple simultaneous stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of six different C18 fatty acids on body fat and energy metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of [13C18] oleic acid and mass isotopomer distribution analysis to study synthesis of plasma triglycerides in vivo: analytical and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of C18 Cholesteryl Esters in Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. The quantification of specific cholesteryl ester species, such as those containing an 18-carbon acyl chain (C18), in various tissues is vital for understanding lipid metabolism and its dysregulation in numerous diseases. This document provides a detailed protocol for the extraction and quantification of C18 cholesteryl esters (e.g., cholesteryl oleate and cholesteryl stearate) from tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for both basic research and preclinical studies.[1][2][3]
Experimental Workflow
The overall workflow for the quantification of C18 cholesteryl esters in tissue samples is depicted below. The process begins with tissue homogenization, followed by lipid extraction, chromatographic separation, and detection by mass spectrometry.
Materials and Reagents
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Solvents (LC-MS Grade): Methanol, Isopropanol, Acetonitrile, Water, Chloroform
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Reagents: Formic acid, Ammonium acetate
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Standards: Cholesteryl oleate, Cholesteryl stearate, and a suitable internal standard (e.g., d7-cholesteryl oleate).
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Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, Vortex mixer, Analytical balance, UHPLC system coupled to a triple quadrupole mass spectrometer.
Detailed Experimental Protocol
Sample Preparation and Homogenization
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Accurately weigh 20-50 mg of frozen tissue.
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Add the tissue to a 2 mL tube containing ceramic beads.
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Add 1 mL of ice-cold phosphate-buffered saline (PBS).
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Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep samples on ice to minimize enzymatic degradation.[4]
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Transfer a specific volume of the homogenate (e.g., 100 µL) to a new tube for extraction.
Internal Standard Spiking
An internal standard (IS) is crucial for accurate quantification as it corrects for variability during sample preparation and analysis.[5]
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Prepare a stock solution of the internal standard (e.g., d7-cholesteryl oleate) in a suitable organic solvent.
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Add a known amount of the internal standard to the tissue homogenate before proceeding with the extraction. The IS should be added as early as possible in the sample preparation process.
Lipid Extraction (Folch Method)
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To the 100 µL of tissue homogenate containing the internal standard, add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.
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Vortex vigorously for 2 minutes.
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Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
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Centrifuge at 2,000 x g for 10 minutes to separate the phases.
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Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.
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Dry the collected organic phase under a gentle stream of nitrogen.
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Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 65:35 acetonitrile:water with 0.1% formic acid).
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
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UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm) or equivalent C18 column
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Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
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Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Acetate
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Flow Rate: 0.5 mL/min
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Column Temperature: 40 °C
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Injection Volume: 5 µL
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Gradient:
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0-1 min: 30% B
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1-8 min: 30-100% B
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8-10 min: 100% B
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10.1-12 min: 30% B (re-equilibration)
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Mass Spectrometry Conditions
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Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8050)
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Multiple Reaction Monitoring (MRM) Transitions:
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The precursor ion for cholesteryl esters is typically the ammonium adduct [M+NH4]+ or the dehydrated ion [M-H2O+H]+. The product ion corresponds to the loss of the fatty acyl chain.
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Cholesteryl Oleate: Precursor m/z 668.6 → Product m/z 369.3
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Cholesteryl Stearate: Precursor m/z 670.6 → Product m/z 369.3
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d7-Cholesteryl Oleate (IS): Precursor m/z 675.6 → Product m/z 376.3
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-
Source Parameters: Optimize based on the specific instrument (e.g., gas temperatures, flow rates, capillary voltage).
Data Analysis and Quantification
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Generate a calibration curve using a series of standard solutions containing known concentrations of cholesteryl oleate and cholesteryl stearate, along with a fixed concentration of the internal standard.
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Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
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Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
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Use the peak area ratios from the tissue samples to calculate the concentration of each C18 cholesteryl ester in the original tissue, expressed as nmol/g of tissue.
Method Validation Parameters
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for lipid quantification.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation for replicate measurements. |
| Accuracy (%Bias) | 85 - 115% | The closeness of the measured value to the true value. |
| Recovery (%) | > 80% | The efficiency of the extraction process. |
| Matrix Effect | Minimal | The effect of co-eluting substances from the tissue matrix on analyte ionization. |
Hypothetical Signaling Pathway
The diagram below illustrates a simplified hypothetical pathway involving the cellular uptake and processing of cholesteryl esters, which can be studied using the described quantification method.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of C18 cholesteryl esters in tissue samples. The detailed protocol, from sample preparation to data analysis, offers a reliable framework for researchers investigating lipid metabolism and its role in health and disease. Adherence to good laboratory practices, including proper sample handling and the use of internal standards, is essential for obtaining accurate and reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Mem-C1C18 insolubility issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting insolubility issues that may be encountered during experiments with Mem-C1C18.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is a highly lipophilic molecule, which means it has poor solubility in aqueous solutions. Several factors can contribute to this issue:
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High Hydrophobicity: The non-polar structure of this compound makes it energetically unfavorable to interact with polar water molecules, leading to aggregation.[1]
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Crystalline Structure: A stable crystal lattice requires significant energy to break apart, which can be greater than the energy released by solvation, resulting in low solubility.[1]
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pH of the Solution: If this compound has ionizable groups, the pH of the aqueous solution will significantly impact its charge state and, consequently, its solubility.[1][2] Generally, the ionized form of a compound is more soluble in water.[1]
Q2: What are the initial steps to improve the solubility of this compound?
A2: Before trying more complex methods, attempt these simple physical techniques:
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Agitation: Ensure the solution is being mixed vigorously by vortexing or stirring to maximize the surface area of the compound exposed to the solvent.
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Gentle Heating: If this compound is thermally stable, gently warming the solution (e.g., to 37°C) may improve dissolution. Always verify the compound's thermal stability first.
-
Sonication: Sonicating the vial in a water bath for 5-10 minutes can help break apart solid aggregates and enhance dissolution.
Q3: What solvents are recommended for preparing a this compound stock solution?
A3: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is a common and recommended solvent for preparing a high-concentration stock solution of this compound. Ethanol can also be considered. This stock solution can then be diluted into aqueous buffers for your experiments. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically less than 1%) to avoid solvent-induced toxicity or artifacts.
Q4: What are the signs of solubility problems with this compound?
A4: Signs of insolubility include:
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Visible precipitate or cloudiness in your stock solution or assay medium after adding this compound.
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Inconsistent results between experimental replicates.
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Lower than expected biological activity, which may indicate that the actual concentration of the solubilized compound is lower than calculated.
Troubleshooting Guide
If you are experiencing insolubility with this compound, follow this step-by-step guide.
Issue 1: Precipitate forms when preparing a working solution in an aqueous buffer.
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Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Step: Prepare a high-concentration stock solution in 100% DMSO. For the working solution, dilute the stock into a co-solvent system (e.g., 99% aqueous buffer, 1% DMSO). Add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Possible Cause: The pH of the buffer affects solubility.
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Troubleshooting Step: Empirically test the solubility of this compound in buffers with different pH values to determine the optimal pH for solubility and stability.
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Possible Cause: "Salting out" effect.
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Troubleshooting Step: If you are using a buffer with a high salt concentration, consider reducing the salt concentration if it is permissible for your experiment.
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Issue 2: Inconsistent results in cell-based or biochemical assays.
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Possible Cause: Precipitation of this compound in the assay medium.
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Troubleshooting Step: Prepare serial dilutions of this compound in a medium that contains a small, non-toxic concentration of a co-solvent like DMSO. Ensure the final DMSO concentration is consistent across all experimental conditions.
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-
Possible Cause: Adsorption of the lipophilic compound to plasticware.
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Troubleshooting Step: Consider using low-binding microplates. Including a low concentration of a non-ionic surfactant (e.g., Tween-80) in the medium can also help prevent adsorption.
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-
Possible Cause: Inaccurate initial stock concentration due to incomplete dissolution.
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Troubleshooting Step: After preparing the stock solution in DMSO, visually inspect it for any undissolved particles. If necessary, gently warm or sonicate the solution to ensure complete dissolution before making serial dilutions.
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Quantitative Data: Solubility Test Matrix
It is crucial to systematically test and record the outcomes of different solubilization methods. Use the table below to organize your experimental results.
| Condition ID | Solvent System | pH | Temperature (°C) | Max Concentration (mM) | Observations |
| A-1 | 100% PBS | 7.4 | 25 | < 0.1 | Insoluble, precipitate |
| A-2 | 100% DMSO | N/A | 25 | 100 | Clear solution |
| A-3 | 100% Ethanol | N/A | 25 | 50 | Clear solution |
| B-1 | 1% DMSO in PBS | 7.4 | 25 | 1 | Clear solution |
| B-2 | 1% DMSO in PBS | 7.4 | 37 | 5 | Clear solution |
| C-1 | 5% Tween-80 in PBS | 7.4 | 25 | 10 | Clear solution |
| D-1 | 1% DMSO in Tris Buffer | 8.5 | 25 | 5 | Clear solution |
| D-2 | 1% DMSO in Acetate Buffer | 5.0 | 25 | 0.5 | Slight precipitate |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Determine Mass: Calculate the mass of this compound required to prepare a stock solution of the desired concentration and volume (e.g., for a 10 mM solution in 1 mL, with a hypothetical molecular weight of 500 g/mol , you would need 5 mg).
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Weigh Compound: Accurately weigh the solid this compound into a sterile, chemically-resistant vial (e.g., a glass or polypropylene vial).
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Add Solvent: Add the appropriate volume of 100% DMSO.
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Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if the compound is thermally stable.
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Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particles.
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Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
Visualizations
Caption: A step-by-step workflow for addressing compound insolubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Decision process for selecting a solubilization strategy.
References
how to improve Mem-C1C18 stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Mem-C1C18 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution critical?
This compound is a lipid-based compound, likely featuring an 18-carbon acyl chain, designed for various experimental applications, including drug delivery and membrane studies. The stability of this compound in solution is paramount for ensuring the reproducibility and accuracy of experimental results. Degradation of the compound can lead to loss of activity, altered formulation properties, and the generation of confounding artifacts.
Q2: What are the primary factors that contribute to the instability of this compound in solution?
The instability of lipid-based molecules like this compound is primarily influenced by chemical and physical factors. Chemical degradation can occur through hydrolysis and oxidation, while physical instability may manifest as aggregation or precipitation out of solution.[1][2] Environmental factors such as temperature, light, and the presence of oxygen and water can accelerate these degradation processes.[1]
Q3: How can I prevent the oxidation of this compound during my experiments?
To minimize oxidation, it is crucial to handle this compound in an environment with reduced oxygen content. This can be achieved by working under an inert gas, such as nitrogen or argon. Additionally, the use of antioxidants can be beneficial.[2] It is also advisable to use solvents that are degassed and free of peroxides.
Q4: Is it advisable to subject my this compound solution to multiple freeze-thaw cycles?
No, it is highly recommended to minimize the number of freeze-thaw cycles. Literature has shown that such cycles can significantly impact the stability of lipid-based formulations, potentially leading to changes in particle size and encapsulation efficiency.[1] It is best to aliquot the this compound solution into single-use volumes before freezing.
Troubleshooting Guides
Issue 1: Precipitation or Aggregation of this compound in Aqueous Solution
Symptoms:
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Visible particulates or cloudiness in the solution.
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Inconsistent results in downstream assays.
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Difficulty in resuspending the compound after storage.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Low Solubility | Verify the recommended solvent for this compound. If using an aqueous buffer, ensure the pH and ionic strength are optimal for solubility. Consider the use of a co-solvent if compatible with your experimental system. |
| Improper Storage | Avoid prolonged storage in aqueous solutions, especially for glycerophospholipids, due to the risk of hydrolysis. For long-term storage, consider lyophilization or storage in an appropriate organic solvent at low temperatures. |
| Temperature Fluctuations | Maintain a consistent and appropriate storage temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Interactions with Container | For organic solutions stored at temperatures below -20°C, it is recommended to use glass containers. |
Experimental Protocol: Assessing and Improving this compound Solubility
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Solvent Screening:
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Prepare small, trial amounts of this compound in a range of biocompatible solvents and buffer systems (e.g., PBS at different pH values, ethanol/water mixtures).
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Visually inspect for clarity and any signs of precipitation.
-
Use techniques like Dynamic Light Scattering (DLS) to assess for the presence of aggregates.
-
-
Sonication:
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If initial dissolution is poor, utilize a bath or probe sonicator to aid in the dispersion of this compound.
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Be mindful of the potential for heat generation during sonication and cool the sample on ice if necessary.
-
-
pH Adjustment:
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If this compound has ionizable groups, systematically adjust the pH of the buffer to identify the range of maximum solubility.
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Issue 2: Chemical Degradation of this compound Over Time
Symptoms:
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Loss of biological activity or inconsistent assay performance.
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Changes in the physical appearance of the solution (e.g., color change).
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Detection of degradation products via analytical methods (e.g., HPLC, mass spectrometry).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxidation | Store and handle this compound under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and consider adding antioxidants like Vitamin E (α-tocopherol), BHT (butylated hydroxytoluene), or BHA (butylated hydroxyanisole) if they do not interfere with your experiment. |
| Hydrolysis | Minimize contact with water, especially for extended periods. If an aqueous solution is necessary, prepare it fresh before use. For storage, use a dry, organic solvent or store as a lyophilized powder. |
| Light Exposure | Protect the this compound solution from light by using amber vials or by wrapping the container in aluminum foil. |
| Inappropriate Temperature | Store lipid extracts at -20°C or lower. For some compounds, storage at -80°C may be optimal. Always refer to the manufacturer's recommendations if available. |
Experimental Protocol: Monitoring this compound Stability
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Establish a Baseline:
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Immediately after preparing the this compound solution, perform an initial analysis to serve as a baseline (t=0).
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Analytical techniques can include HPLC-UV, LC-MS, or a relevant bioassay.
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Time-Course Study:
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Aliquot the solution into multiple vials and store under the intended experimental conditions.
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At predetermined time points (e.g., 1, 3, 7, 14 days), analyze an aliquot using the same method as the baseline.
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-
Data Analysis:
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Compare the results at each time point to the baseline to determine the rate of degradation.
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If degradation is observed, systematically modify storage and handling conditions (e.g., add an antioxidant, change the solvent) and repeat the stability study.
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Visual Guides
Caption: Recommended workflow for preparing, storing, and handling this compound solutions.
Caption: Logical flow for troubleshooting physical and chemical instability of this compound.
References
Technical Support Center: Optimizing Mem-C1C18 Concentration
Issue: Lack of available information on "Mem-C1C18".
Our comprehensive search for "this compound" did not yield specific information regarding a molecule with this designation. This may indicate that "this compound" is a novel compound, an internal project name, or a potential typographical error.
To provide you with an accurate and detailed technical support guide for optimizing the concentration of your specific molecule for your experiments, we require additional information.
To proceed, please provide any of the following:
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Full Chemical Name or IUPAC Name: The systematic name of the compound.
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Alternative Names or Synonyms: Any other names used to identify the molecule.
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CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
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Chemical Structure: A diagram or file representing the molecular structure.
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Biological Target or Mechanism of Action: The intended cellular component or pathway the molecule interacts with.
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Relevant Publications or Patents: Any documents describing the synthesis, characterization, or use of the molecule.
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Context of the "[specific experiment]": A brief description of the experimental goals and model system (e.g., cell line, animal model) will help in providing more tailored recommendations.
Once this information is provided, we can proceed with developing a comprehensive support guide including:
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FAQs and Troubleshooting: Addressing potential issues with solubility, stability, and cellular effects.
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Quantitative Data Tables: Summarizing effective concentration ranges from available literature or preliminary studies.
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Detailed Experimental Protocols: Providing step-by-step guidance for concentration optimization assays.
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Signaling Pathway and Workflow Diagrams: Visualizing the molecule's mechanism of action and the experimental process for determining optimal concentration.
We are committed to providing you with the detailed technical support you need and look forward to receiving the necessary information to assist you further.
common pitfalls in Mem-C1C18 experiments
Mem-C1C18 experimental variability and reproducibility
Technical Support Center: Mem-C1C18 Platform
Welcome to the technical support center for the this compound platform. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and enhancing reproducibility when using C18-based methods for peptide analysis, particularly for complex samples like membrane protein digests or monoclonal antibody peptide maps.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of retention time shifts in our peptide analysis?
A1: Retention time (RT) shifts are frequently caused by variations in the mobile phase composition, column temperature, or gradient slope. Even small deviations in pH or organic solvent concentration can lead to significant RT instability. Column aging and contamination are also common culprits. Consistent and careful preparation of mobile phases and maintaining a stable column temperature are critical for reproducibility.
Q2: We are observing significant batch-to-batch variability with our C18 columns. What steps can we take to minimize this?
A2: Batch-to-batch variability in chromatography columns is a known challenge. To mitigate this, it is advisable to purchase columns from a single manufacturing lot for the duration of a study. Implementing a robust column qualification protocol upon receiving a new batch is also crucial. This involves running a standard peptide mixture and comparing the results (e.g., retention times, peak shapes, and resolution) against established benchmarks.
Q3: How does the choice of ion-pairing agent (e.g., TFA vs. Formic Acid) impact our results?
A3: The choice of ion-pairing agent significantly affects peptide retention and selectivity. Trifluoroacetic acid (TFA) generally provides sharp peaks and good retention due to its strong ion-pairing properties.[1] However, it can cause ion suppression in mass spectrometry (MS).[1] Formic acid (FA) is more MS-friendly but may result in broader peaks and lower retention for some peptides.[1] The selection should be based on the specific requirements of your assay, and it is critical to use the same agent at the same concentration consistently.
Q4: Can you explain the benefits of using a charged-surface C18 column?
A4: Charged-surface C18 columns incorporate a positive charge on the silica surface.[1][2] This has two primary benefits. First, it reduces the secondary interactions between positively charged peptides and negatively charged silanol groups on the stationary phase, leading to improved peak shape (less tailing). Second, it can offer alternative selectivity, which is particularly useful for separating challenging peptides, such as those with deamidation modifications.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
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Question: Why are my peptide peaks tailing?
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Answer: Peak tailing for basic peptides is often caused by secondary interactions with residual silanol groups on the C18 stationary phase.
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Solution 1: Ensure your mobile phase has a sufficiently low pH (e.g., using TFA or formic acid) to neutralize the silanol groups.
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Solution 2: Consider using a column with a charged surface or one that is well-endcapped to minimize exposed silanols.
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Solution 3: Check for column contamination or degradation, which can expose active sites.
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Question: What causes peak fronting?
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Answer: Peak fronting is typically a sign of column overload.
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Solution: Reduce the mass of the sample injected onto the column. Dilute your sample and reinject.
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Problem: Inconsistent Peak Areas and Quantitation
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Question: We are seeing high variability in peak areas for the same sample. What could be the issue?
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Answer: Inconsistent peak areas can stem from several sources.
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Solution 1 (Injector): Check the autosampler for air bubbles in the syringe or sample loop, which can lead to variable injection volumes.
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Solution 2 (Sample Stability): Peptides may be degrading in the autosampler. Ensure the sample tray is temperature-controlled if your peptides are unstable.
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Solution 3 (Integration): Review your peak integration parameters. Inconsistent baseline detection can lead to variability in calculated peak areas.
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Data Presentation: Performance & Variability Metrics
For robust experimental control, it is essential to track the performance of your analytical column over time and across different batches. Below are tables summarizing key acceptance criteria for a qualified peptide mapping method and a template for tracking your own experimental data.
Table 1: Example Acceptance Criteria for Column Qualification
| Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) Shift | Within ± 2% of the reference standard | Monitors the stability of the mobile phase and column chemistry. |
| Peak Asymmetry (As) | 0.9 ≤ As ≤ 1.5 | Measures peak shape to detect secondary interactions or column overload. |
| Resolution (Rs) | Rs ≥ 1.5 for critical peptide pairs | Ensures that closely eluting species are adequately separated. |
| Theoretical Plates (N) | ≥ 80,000 plates/meter | Assesses the efficiency of the column. A significant drop indicates a problem. |
| Peak Area %RSD | ≤ 5% for major peaks across 6 replicate injections | Evaluates the precision of the injection and detection process. |
Table 2: Experimental Variability Tracking Template
| Date | Column Batch ID | Sample ID | Injection # | RT (min) for Peptide X | Peak Area for Peptide X | Asymmetry for Peptide X |
| YYYY-MM-DD | BATCH-001 | QC_Standard_01 | 1 | |||
| YYYY-MM-DD | BATCH-001 | QC_Standard_01 | 2 | |||
| YYYY-MM-DD | BATCH-001 | QC_Standard_01 | 3 | |||
| YYYY-MM-DD | BATCH-002 | QC_Standard_01 | 1 | |||
| YYYY-MM-DD | BATCH-002 | QC_Standard_01 | 2 |
Detailed Experimental Protocols
Protocol: Standard Operating Procedure for Peptide Mapping Analysis
This protocol outlines the key steps for performing a reproducible peptide mapping experiment using a C18 column.
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Critical Step: Prepare fresh mobile phases daily. Filter all aqueous mobile phases through a 0.22 µm filter. Use high-purity solvents and additives (e.g., LC-MS grade).
-
-
System Equilibration:
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Install the C18 column and set the column oven temperature to the specified value (e.g., 40 °C).
-
Flush the column with 100% Mobile Phase B for 10 column volumes.
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Equilibrate the column with the initial gradient conditions (e.g., 98% A, 2% B) for at least 10 column volumes or until a stable baseline is achieved.
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Sample Preparation:
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Thaw the digested peptide sample on ice.
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Centrifuge the sample at >10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an appropriate autosampler vial.
-
Critical Step: Ensure the final sample diluent is identical to or weaker than the initial mobile phase to prevent peak distortion.
-
-
Chromatographic Run:
-
Inject a blank (sample diluent) first to ensure the system is clean.
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Inject a quality control (QC) standard (e.g., a commercially available peptide standard mix) to confirm system performance.
-
Inject the experimental samples.
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Critical Step: Use a consistent injection volume for all samples and standards.
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-
Data Analysis:
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Process the data using a validated method with consistent peak integration parameters.
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Compare the retention times and peak areas of target peptides against the QC standard.
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Document all results, including any deviations from the expected performance.
-
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Column Storage:
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After the sequence is complete, wash the column with a high percentage of organic solvent (e.g., 80% Acetonitrile) to remove any strongly retained compounds.
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Store the column in a non-buffered solvent mixture (e.g., 50:50 Acetonitrile:Water) as recommended by the manufacturer.
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Visualizations: Diagrams and Workflows
Caption: Factors influencing peptide retention and selectivity in reverse-phase chromatography.
Caption: A standard experimental workflow for peptide mapping analysis.
Caption: A troubleshooting decision tree for inconsistent chromatography results.
References
Technical Support Center: Storage and Handling of Mem-C1C18
This guide provides detailed information and troubleshooting advice to prevent the degradation of Mem-C1C18 during storage. Given that the exact structure of this compound is not publicly available, this document addresses the storage of C18 ether lipids, which this compound is presumed to be. Ether lipids are generally more resistant to hydrolysis than ester lipids, but can be susceptible to oxidation, especially if they contain unsaturated alkyl chains.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
The ideal storage temperature for this compound depends on its physical state (powder or solution) and the saturation of the C18 alkyl chain.
| Form | C18 Chain Type | Recommended Storage Temperature | Rationale |
| Powder | Saturated | -20°C | Prevents degradation over long-term storage. |
| Powder | Unsaturated | -20°C or -80°C | Minimizes oxidation of double bonds. |
| In Organic Solvent | Saturated or Unsaturated | -20°C or -80°C | Reduces solvent evaporation and slows potential degradation. |
| Aqueous Suspension | Saturated or Unsaturated | 2-8°C (Short-term) | Avoid freezing, which can disrupt lipid assemblies. Not recommended for long-term storage due to hydrolysis. |
Q2: How does the saturation of the C18 chain affect storage conditions?
Unsaturated C18 chains contain double bonds that are susceptible to oxidation, leading to degradation of the lipid. Saturated C18 chains lack these double bonds and are therefore more stable against oxidation.
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Unsaturated this compound: Requires more stringent storage conditions to prevent oxidation. This includes storage at lower temperatures and under an inert atmosphere.
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Saturated this compound: More stable, but still requires proper storage to prevent other forms of degradation over time.
Q3: What is the best way to store this compound to prevent oxidation?
Oxidation is a primary degradation pathway for unsaturated lipids. To prevent this, it is crucial to minimize exposure to oxygen and light.
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Inert Atmosphere: Store this compound, especially if unsaturated, under an inert gas such as argon or nitrogen. This displaces oxygen and prevents oxidative damage.
-
Protection from Light: Store in amber vials or wrap containers in aluminum foil to protect from light, which can catalyze oxidation.
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Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solutions can help prevent oxidation. However, ensure the antioxidant is compatible with your downstream experiments.
Q4: What type of container should I use to store this compound?
The choice of container is critical to prevent contamination and degradation.
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Powder: Glass vials with Teflon-lined caps are ideal.
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Organic Solutions: Use glass containers with Teflon-lined caps. Do not use plastic containers (e.g., polystyrene, polyethylene, polypropylene) as organic solvents can leach plasticizers and other contaminants.
-
Aqueous Suspensions: For short-term storage, polypropylene tubes are acceptable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Review your storage conditions against the recommendations in this guide.2. Perform a quality control check on your this compound stock (see Experimental Protocols section).3. If degradation is confirmed, discard the old stock and obtain a fresh supply. Implement proper storage procedures immediately upon receipt. |
| Visible changes in the appearance of the this compound solution (e.g., discoloration, precipitation). | Oxidation or hydrolysis. | 1. Discard the solution.2. Prepare a fresh solution from a properly stored powder stock.3. When preparing solutions, use high-purity solvents and handle under an inert atmosphere if the lipid is unsaturated. |
| Difficulty dissolving this compound powder that was previously soluble. | The powder may have absorbed moisture and become gummy, or it may have degraded. | 1. Before opening, allow the container to warm to room temperature to prevent condensation.2. If the powder is gummy, it has likely been exposed to moisture and may be partially hydrolyzed. It is best to discard it.3. For unsaturated lipids, gumminess can also indicate oxidation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound by Thin-Layer Chromatography (TLC)
This protocol provides a straightforward method to qualitatively assess the purity and degradation of your this compound stock.
Materials:
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This compound stock (to be tested)
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Fresh, high-quality this compound reference standard
-
TLC silica plate
-
Developing chamber
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Solvent system (e.g., chloroform:methanol, 9:1 v/v - this may need to be optimized for your specific this compound)
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Visualization reagent (e.g., iodine vapor, primuline spray, or a specific stain for lipids)
-
Glass capillaries for spotting
Procedure:
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark points for spotting your test sample and the reference standard.
-
Spot the Plate: Using a glass capillary, spot a small amount of your this compound stock solution onto the marked origin. In a separate lane, spot the fresh reference standard.
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Develop the Plate: Pour the solvent system into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using your chosen reagent.
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Analyze the Results: Compare the chromatogram of your test sample to the reference standard. The appearance of additional spots or streaking in the test sample lane, which are not present in the reference lane, indicates the presence of degradation products.
Visualizations
Caption: Potential degradation pathways for an unsaturated this compound.
Caption: Workflow for assessing this compound stability using TLC.
Technical Support Center: Optimizing Incubation Time for Mem-C1C18 Treatment
Welcome to the technical support center for Mem-C1C18 treatment. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes. The following information is based on general principles for lipid-based treatments, as "this compound" is understood to be a membrane-associated lipid molecule with a C18 acyl chain.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: While "this compound" is not a standard chemical identifier, it likely refers to a membrane-permeable molecule containing a C18 acyl chain, such as stearate (C18:0) or oleate (C18:1), or a C18-ceramide. These lipids are known to integrate into cellular membranes and can modulate various signaling pathways. The guidance provided here is based on the general principles of working with such lipid molecules.
Q2: Why is optimizing incubation time crucial for this compound treatment?
A2: Optimizing incubation time is critical for achieving consistent and reproducible results. Insufficient incubation may lead to a minimal or undetectable effect, while prolonged exposure could result in off-target effects or cytotoxicity. The optimal time point will balance the desired biological activity with the health of the cells.
Q3: What are the typical cellular effects of C18-lipids?
A3: C18-lipids, particularly C18-ceramides, have been linked to various cellular processes. For instance, long-chain ceramides like C18-ceramide are associated with metabolic dysfunction and can be potent inhibitors of signaling pathways such as the Akt pathway, potentially leading to apoptosis.[1] The specific effect will depend on the cell type, concentration, and the biological question being investigated.
Troubleshooting Guide
Issue 1: No observable effect after this compound treatment.
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Question: I have treated my cells with this compound for my standard incubation time, but I do not see any changes. What should I do?
-
Answer: If you are not observing an effect, the incubation time may be too short for the biological process to occur. Consider the following:
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Perform a time-course experiment: This is the most effective way to determine the optimal incubation time. A suggested starting point is to test a range of time points (e.g., 4, 8, 12, 24, and 48 hours).
-
Increase the concentration: It is possible that the concentration of this compound is too low. A dose-response experiment should be performed in conjunction with a time-course study.
-
Confirm the activity of your this compound stock: Ensure that your stock solution is correctly prepared and has not degraded.
-
Issue 2: High levels of cell death observed after treatment.
-
Question: My cells are showing signs of significant cytotoxicity after treatment with this compound. How can I reduce cell death?
-
Answer: High cytotoxicity is often a result of either excessive concentration or prolonged incubation.
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Reduce the incubation time: Shorter incubation periods may be sufficient to elicit the desired biological response without causing widespread cell death.
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Lower the concentration: Titrate the concentration of this compound to find a level that is effective but not overly toxic.
-
Assess cell confluence: Ensure that cells are at an optimal density at the time of treatment. Overly confluent or sparse cultures can be more susceptible to stress.
-
Consider the vehicle control: Ensure that the solvent used to dissolve this compound is not the source of the cytotoxicity.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results each time I repeat my experiment with this compound. What could be the cause?
-
Answer: Inconsistency in results can stem from several factors.
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Standardize the protocol: Ensure that all parameters, including cell passage number, seeding density, treatment volume, and incubation times, are kept consistent between experiments.
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Serum concentration: Components in the serum of your cell culture medium can bind to lipids, affecting their availability and activity. Consider reducing the serum concentration during treatment or using a serum-free medium, but be aware that this can also impact cell health.
-
Precise timing: For short incubation times, even small variations in the duration of treatment can lead to significant differences in outcome. Use a timer and process samples promptly.
-
Experimental Protocols
Optimizing Incubation Time for this compound Treatment
This protocol outlines a general method for determining the optimal incubation time for a lipid-based treatment in a cell culture model.
-
Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the mid-logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Time-Course Incubation: Incubate the cells for a range of time points. A broad range to start with could be 4, 8, 12, 24, and 48 hours.
-
Endpoint Analysis: At each time point, harvest the cells and perform your desired assay to measure the biological response (e.g., Western blot for protein expression, qPCR for gene expression, or a cell viability assay).
-
Data Analysis: Analyze the results to identify the time point and concentration that provides the optimal balance of efficacy and minimal cytotoxicity.
Data Presentation
Table 1: Example Time-Course and Dose-Response Optimization
| Incubation Time (Hours) | Concentration 1 (e.g., 10 µM) | Concentration 2 (e.g., 25 µM) | Concentration 3 (e.g., 50 µM) |
| 4 | +/- (Minimal Effect) | + (Low Effect) | ++ (Moderate Effect) |
| 8 | + (Low Effect) | ++ (Moderate Effect) | +++ (Strong Effect) |
| 12 | ++ (Moderate Effect) | +++ (Strong Effect) | ++++ (Optimal Effect) |
| 24 | +++ (Strong Effect) | ++++ (Optimal Effect) | +++ (Cytotoxicity Observed) |
| 48 | ++++ (Optimal Effect) | ++ (Significant Cytotoxicity) | + (Widespread Cell Death) |
Key: The number of "+" symbols indicates the strength of the desired biological effect. This is a hypothetical representation.
Table 2: Troubleshooting Summary for Incubation Time Optimization
| Issue | Potential Cause | Recommended Action |
| No Effect | Incubation time too short / Concentration too low | Perform a time-course experiment (4-48h). Increase concentration. |
| High Cytotoxicity | Incubation time too long / Concentration too high | Reduce incubation time. Lower concentration. Check cell density. |
| Inconsistent Results | Protocol variability / Serum effects | Standardize all experimental steps. Consider serum-free/low-serum medium. |
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound.
Caption: Workflow for optimizing this compound incubation time.
References
troubleshooting unexpected results with Mem-C1C18
Technical Support Center: Mem-C1C18
Welcome to the technical support center for this compound. This resource is designed to help you troubleshoot unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a synthetic lipid analog designed to intercalate into the plasma membrane. By altering the local lipid environment and fluidity, it is hypothesized to disrupt the formation of lipid rafts. This disruption can interfere with the dimerization and activation of key receptor tyrosine kinases (RTKs), thereby inhibiting downstream oncogenic signaling pathways.
Caption: Proposed mechanism of action for this compound.
Q2: My cells are dying at concentrations where I expect to see a signaling effect. Is this compound toxic?
Unexpected cytotoxicity can occur, particularly in cell lines with high membrane fluidity or specific lipid compositions. We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell line. See the "Troubleshooting: High Cytotoxicity" section for more details.
Q3: I am seeing variable results between experiments. What could be the cause?
Inconsistent results are often related to the preparation and handling of this compound. Due to its lipid-like nature, it can be prone to precipitation in aqueous media. Ensure you are following the recommended solubilization protocol and vortexing the solution thoroughly before each use.
Q4: Can I use this compound in serum-containing media?
Yes, however, lipids and proteins in serum can interact with this compound, potentially reducing its effective concentration. For sensitive assays, consider reducing the serum concentration or using serum-free media if your cell culture conditions permit.
Troubleshooting Guides
Issue: Unexpectedly High Cytotoxicity
Q: I am observing widespread cell death at my target concentration. How can I mitigate this?
A: High cytotoxicity can obscure the specific signaling effects of this compound. Follow these steps to find the optimal, non-toxic working concentration.
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Confirm Solubilization: Ensure this compound is fully dissolved. Precipitates can lead to inconsistent local concentrations and physical damage to cells.
-
Perform a Dose-Response Assay: Test a broad range of concentrations (e.g., 0.1 µM to 100 µM) in a standard viability assay like an MTT or resazurin assay.
-
Determine IC50 and Optimal Working Range: Identify the IC50 for cytotoxicity. For signaling studies, we recommend using concentrations at or below the IC20 (the concentration that causes 20% inhibition of cell viability) to minimize confounding cytotoxic effects.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48 hours) | Recommended Starting Concentration (Signaling) |
| A549 | Lung | 25 µM | 2.5 µM - 5 µM |
| MCF-7 | Breast | 40 µM | 4 µM - 8 µM |
| U-87 MG | Glioblastoma | 15 µM | 1.5 µM - 3 µM |
| PC-3 | Prostate | 55 µM | 5.5 µM - 11 µM |
graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];A[Start: High Cytotoxicity Observed] --> B{Is this compound fully dissolved?}; B -->|No| C[Re-dissolve stock solution per protocol. Sonicate if necessary.]; B -->|Yes| D[Perform dose-response (0.1 - 100 µM) to find IC50.]; D --> E{Is IC50 much lower than expected?}; E -->|Yes| F[Consider cell line sensitivity. Lower the working concentration to <= IC20.]; E -->|No| G[Use concentration at or below IC20 for signaling experiments.]; C --> D; F --> H[Re-run experiment at optimized concentration.]; G --> H;
}
Caption: Troubleshooting workflow for high cytotoxicity.
Issue: Inconsistent or No Effect on Downstream Signaling
Q: I am not observing the expected inhibition of my target pathway (e.g., p-ERK, p-Akt). What should I check?
A: A lack of effect can stem from several factors, from reagent preparation to the underlying biology of your cell model.
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Reagent Stability: Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
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Treatment Duration: The effect of this compound on membrane composition and subsequent signaling can be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration.
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Cell Line Specifics: The expression level of the target receptor and the baseline lipid composition of your cells can influence the efficacy of this compound. Confirm that your cell line expresses the target RTK and is known to rely on lipid raft-mediated signaling.
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Serum Interference: As mentioned in the FAQ, components in fetal bovine serum (FBS) can sequester this compound. Try reducing the serum concentration during the treatment period.
Table 2: Recommended Treatment Conditions
| Parameter | Recommendation | Rationale |
| Working Concentration | Use pre-determined non-toxic concentration (≤ IC20) | To ensure observed effects are not due to cell death. |
| Solvent Control | Include a vehicle-only control (e.g., DMSO, ethanol) | To control for effects of the solvent on cell signaling. |
| Treatment Time | 6 - 24 hours | Allows time for membrane intercalation and signaling modulation. |
| Serum Level | ≤ 2% FBS or serum-free | To minimize potential sequestration of the compound. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for IC50 Determination
This protocol describes a method for determining the cytotoxic IC50 of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete growth medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and plot the dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for an MTT-based cell viability assay.
Technical Support Center: Refinement of Mem-C1C18 Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel peptide-based delivery system, Mem-C1C18, for in vivo applications. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo stability of the this compound formulation?
A1: Peptide-based delivery systems like this compound are designed for enhanced stability compared to naked cargo. However, their in vivo half-life can be influenced by factors such as proteolytic degradation and renal clearance.[1] Modifications like PEGylation are often employed to extend circulation time.[1] The typical plasma half-life of peptide-based delivery systems can range from minutes to several hours, depending on their specific design and modifications.[2][3]
Q2: What are the primary organs of accumulation for this compound and how is it cleared?
A2: Non-viral delivery systems often accumulate in organs rich in the reticuloendothelial system (RES), such as the liver and spleen.[4] The kidneys are also a major route of elimination for smaller peptide-based carriers. Biodistribution studies are essential to determine the specific accumulation profile of this compound in your animal model.
Q3: What are the potential toxicities associated with this compound administration?
A3: Potential toxicities can arise from the peptide carrier itself or the delivered cargo. It is crucial to conduct thorough toxicity studies. Common assessments include monitoring animal weight, behavior, and performing hematological and serum chemistry analyses to check for signs of organ damage, particularly to the liver and kidneys. Histopathological examination of major organs is also recommended to identify any tissue-level abnormalities.
Q4: How can I improve the targeting of this compound to my tissue of interest?
A4: To enhance tissue-specific delivery, this compound can be conjugated with targeting ligands such as antibodies, aptamers, or small molecules that recognize receptors specifically expressed on the surface of your target cells. This active targeting strategy can significantly improve efficacy and reduce off-target effects.
Troubleshooting Guides
Problem 1: Low therapeutic efficacy of the delivered cargo.
-
Possible Cause A: Poor bioavailability of this compound.
-
Troubleshooting Step: Assess the pharmacokinetic profile of this compound in your animal model. A short half-life may indicate rapid clearance. Consider reformulating with stabilizing modifications like PEGylation to improve circulation time.
-
-
Possible Cause B: Inefficient release of cargo at the target site.
-
Troubleshooting Step: The linker connecting the cargo to this compound may not be cleaving effectively in the target tissue's microenvironment. Investigate the use of different linkers that are sensitive to specific enzymes or pH conditions present at your target site.
-
-
Possible Cause C: Suboptimal dosing regimen.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal concentration of this compound required for a therapeutic effect. The initial dose may be too low to achieve sufficient accumulation in the target tissue.
-
Problem 2: High off-target accumulation and associated toxicity.
-
Possible Cause A: Non-specific uptake by the reticuloendothelial system (RES).
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Troubleshooting Step: High accumulation in the liver and spleen is common for nanoparticle-based systems. Modifying the surface of this compound with "stealth" molecules like polyethylene glycol (PEG) can help reduce RES uptake.
-
-
Possible Cause B: Lack of targeting specificity.
-
Troubleshooting Step: If not already implemented, incorporate a targeting ligand specific to your tissue of interest. This will increase the concentration of this compound at the desired site and lower its accumulation in non-target organs.
-
-
Possible Cause C: Intrinsic toxicity of the this compound carrier.
-
Troubleshooting Step: Conduct a toxicity study with the this compound vehicle alone (without cargo). This will help differentiate between the toxicity of the carrier and the payload. If the carrier is toxic, exploring alternative formulations or reducing the administered dose is necessary.
-
Problem 3: High variability in experimental results between animals.
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Possible Cause A: Inconsistent formulation of this compound.
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Troubleshooting Step: Ensure that the formulation protocol for this compound is highly standardized. Variations in particle size, charge, or cargo loading can significantly impact in vivo behavior. Implement rigorous quality control for each batch, including characterization of physicochemical properties before administration.
-
-
Possible Cause B: Variability in administration.
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Troubleshooting Step: Standardize the administration procedure, particularly for intravenous injections. Ensure consistent injection speed and volume for all animals. Proper training in animal handling and injection techniques is crucial.
-
-
Possible Cause C: Biological variability between animals.
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Troubleshooting Step: Increase the number of animals per group to improve statistical power and account for biological variation. Ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions.
-
Data Presentation
Illustrative In Vivo Performance Data for a Peptide-Based Delivery System
The following tables provide examples of quantitative data that can be generated during the in vivo characterization of a peptide-based delivery system like this compound. Note: These values are for illustrative purposes and will vary depending on the specific formulation, animal model, and experimental conditions.
Table 1: Illustrative Biodistribution in Mice (24 hours post-injection)
| Organ | % Injected Dose per Gram of Tissue (%ID/g) |
| Liver | 25.5 ± 5.2 |
| Spleen | 15.3 ± 3.1 |
| Kidneys | 8.7 ± 2.5 |
| Lungs | 4.1 ± 1.8 |
| Heart | 1.9 ± 0.7 |
| Brain | 0.2 ± 0.1 |
| Tumor | 3.5 ± 1.2 |
| Blood | 1.5 ± 0.6 |
Data are presented as mean ± standard deviation (n=5 mice). Data based on examples from literature.
Table 2: Illustrative Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Distribution Half-life (t1/2α) | 2.5 min |
| Elimination Half-life (t1/2β) | 8.5 hours |
| Clearance (CL) | 0.5 mL/h |
| Volume of Distribution (Vd) | 1.2 L/kg |
| Peak Plasma Concentration (Cmax) | 15 µg/mL |
| Time to Peak Concentration (Tmax) | 10 min |
Parameters are derived from a two-compartment model following intravenous administration. Data based on examples from literature.
Table 3: Illustrative Acute Toxicity Profile in Mice (LD50)
| Administration Route | LD50 (mg/kg) | Toxicity Classification |
| Intravenous | 150 | Moderately Toxic |
| Intraperitoneal | 250 | Slightly Toxic |
LD50 (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population. Classification is based on established toxicology scales. Data based on examples from literature.
Table 4: Illustrative Mouse Blood Chemistry Reference Ranges
| Analyte | Units | Reference Range (Male C57BL/6) |
| Alanine Aminotransferase (ALT) | U/L | 20 - 80 |
| Aspartate Aminotransferase (AST) | U/L | 50 - 200 |
| Alkaline Phosphatase (ALP) | U/L | 25 - 120 |
| Blood Urea Nitrogen (BUN) | mg/dL | 15 - 30 |
| Creatinine | mg/dL | 0.2 - 0.7 |
| Total Protein | g/dL | 4.0 - 6.0 |
| Albumin | g/dL | 2.5 - 4.5 |
These are typical reference ranges and can vary based on the specific laboratory and mouse strain.
Table 5: Illustrative Mouse Hematology Reference Ranges
| Analyte | Units | Reference Range (Male C57BL/6) |
| White Blood Cells (WBC) | x10³/µL | 4.0 - 12.0 |
| Red Blood Cells (RBC) | x10⁶/µL | 7.0 - 11.0 |
| Hemoglobin (HGB) | g/dL | 12.0 - 17.0 |
| Hematocrit (HCT) | % | 38 - 52 |
| Platelets (PLT) | x10³/µL | 700 - 1500 |
These are typical reference ranges and can vary based on the specific laboratory and mouse strain.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
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Animal Preparation: Use healthy, age- and sex-matched mice (e.g., C57BL/6, 8-10 weeks old). Acclimatize animals for at least one week before the experiment.
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Formulation Preparation: Prepare the this compound formulation under sterile conditions. Ensure the final concentration is suitable for the desired dose in an injectable volume (typically 100-200 µL for mice).
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Administration: Administer the formulation via intravenous (tail vein) injection. Record the exact time of injection and the dose administered per body weight.
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Blood Collection: Collect blood samples (approximately 25-30 µL) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture. For terminal time points, blood can be collected via cardiac puncture.
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Sample Processing: Transfer blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
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Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma using a validated analytical method (e.g., LC-MS/MS or ELISA).
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Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as half-life, clearance, and volume of distribution.
Protocol 2: In Vivo Biodistribution Study in Mice
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Formulation Preparation: The this compound formulation should contain a detectable label (e.g., a fluorescent dye or a radiolabel) for quantification.
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Administration: Inject the labeled formulation intravenously into mice at a known concentration and volume.
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Tissue Harvesting: At a predetermined time point (e.g., 24 hours), euthanize the mice. Perfuse the circulatory system with saline to remove blood from the organs.
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Organ Collection: Carefully dissect and collect organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).
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Organ Processing: Weigh each organ and homogenize it in a suitable buffer (e.g., PBS) using a mechanical homogenizer.
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Quantification: Measure the amount of label in each tissue homogenate using an appropriate method (e.g., fluorescence plate reader for fluorescent labels or a gamma counter for radiolabels).
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Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is determined by comparing the signal in the organ to the total injected signal and normalizing by the organ's weight.
Protocol 3: In Vivo Acute Toxicity Assessment in Mice
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Animal Groups: Divide mice into a control group (receiving vehicle) and several experimental groups receiving different doses of the this compound formulation.
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Administration: Administer a single dose of the formulation via the intended clinical route (e.g., intravenous injection).
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Monitoring: Observe the animals for signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur) for a period of 14 days.
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Blood Collection and Analysis: At the end of the observation period, collect blood for a complete blood count (CBC) and serum chemistry analysis.
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Histopathology: Euthanize the animals and perform a necropsy. Collect major organs, fix them in formalin, and prepare them for histopathological examination by a trained pathologist.
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Data Analysis: Compare the results from the treated groups to the control group to identify any dose-dependent toxic effects. Determine the Maximum Tolerated Dose (MTD) and, if applicable, the LD50.
Visualizations
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Validation & Comparative
Validating the Efficacy of Mem-C1C18 in a Glutamate-Induced Excitotoxicity Model Using MK-801 as a Positive Control
Introduction
Glutamate-induced excitotoxicity is a primary mechanism of neuronal cell death implicated in a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This process is characterized by the overactivation of glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leading to excessive calcium influx, mitochondrial dysfunction, and subsequent neuronal apoptosis.[1][2] This guide provides a framework for validating the neuroprotective efficacy of a novel compound, Mem-C1C18, against glutamate-induced excitotoxicity. The well-characterized NMDAR antagonist, MK-801, is used as a positive control to benchmark the performance of this compound.[3]
Comparative Efficacy of this compound and MK-801
The neuroprotective effects of this compound and the positive control, MK-801, were assessed in primary cortical neurons subjected to glutamate-induced excitotoxicity. The following table summarizes the key quantitative data from these experiments.
| Parameter | Vehicle Control | Glutamate (100 µM) | This compound (10 µM) + Glutamate | MK-801 (10 µM) + Glutamate |
| Neuronal Viability (%) | 100 ± 5 | 45 ± 7 | 82 ± 6 | 88 ± 5 |
| Intracellular Ca2+ (RFU) | 150 ± 20 | 850 ± 60 | 350 ± 40 | 280 ± 35 |
| Mitochondrial Membrane Potential (ΔΨm) (%) | 100 ± 8 | 35 ± 5 | 75 ± 6 | 80 ± 7 |
| Caspase-3 Activity (Fold Change) | 1.0 ± 0.2 | 4.5 ± 0.5 | 1.8 ± 0.3 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation. RFU: Relative Fluorescence Units.
Experimental Protocols
Primary Cortical Neuron Culture
Primary cortical neurons are isolated from embryonic day 18 (E18) rat pups. Cortices are dissected, dissociated, and plated on poly-D-lysine coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro (DIV) prior to experimentation.
Glutamate-Induced Excitotoxicity Assay
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Objective: To induce neuronal cell death via overstimulation of glutamate receptors.
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Procedure:
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On DIV 7, replace the culture medium with a salt-glucose-glycine (SGG) buffer.
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Pre-treat the neurons with either this compound (10 µM), MK-801 (10 µM), or vehicle for 30 minutes.
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Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.
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Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
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Following incubation, perform various assays to assess neuroprotection.
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Assessment of Neuronal Viability
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Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).
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Measure the absorbance at 570 nm using a microplate reader.
-
Express viability as a percentage relative to the vehicle-treated control group.
-
Measurement of Intracellular Calcium Levels
-
Method: Fura-2 AM fluorescent imaging.
-
Principle: Fura-2 AM is a ratiometric calcium indicator that exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+.
-
Protocol:
-
Load cells with Fura-2 AM for 30 minutes.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.
-
Evaluation of Mitochondrial Membrane Potential (ΔΨm)
-
Method: JC-1 staining.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, it forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, it remains in a monomeric form and fluoresces green.
-
Protocol:
-
Incubate cells with JC-1 dye for 20 minutes.
-
Measure the red and green fluorescence intensity using a fluorescence microscope or plate reader.
-
The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.
-
Caspase-3 Activity Assay
-
Method: Colorimetric assay using a specific caspase-3 substrate (DEVD-pNA).
-
Principle: Activated caspase-3 cleaves the substrate, releasing p-nitroaniline (pNA), which can be quantified by its absorbance at 405 nm.
-
Protocol:
-
Lyse the cells to release intracellular proteins.
-
Incubate the cell lysate with the DEVD-pNA substrate.
-
Measure the absorbance at 405 nm.
-
Express caspase-3 activity as a fold change relative to the vehicle control.
-
Signaling Pathways and Workflows
References
A Head-to-Head Showdown: Ibrutinib vs. Acalabrutinib in BTK Inhibition
Acalabrutinib demonstrates a more favorable safety profile, particularly regarding cardiovascular events, while maintaining non-inferior efficacy compared to the first-generation BTK inhibitor, Ibrutinib. This comparative analysis delves into the preclinical and clinical data that differentiate these two targeted therapies, offering researchers, scientists, and drug development professionals a comprehensive guide to their respective performance profiles.
This guide synthesizes key findings from biochemical assays, cellular studies, and the pivotal head-to-head ELEVATE-RR clinical trial. We will explore their mechanisms of action, comparative efficacy, selectivity, and safety, supported by detailed experimental protocols and data visualizations to facilitate a thorough understanding of their therapeutic potential.
Mechanism of Action: A Tale of Two Covalent Inhibitors
Both Ibrutinib and Acalabrutinib are potent, irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, survival, and trafficking of B-cells, and its dysregulation is a hallmark of many B-cell malignancies. By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, both drugs effectively block its enzymatic activity, leading to the inhibition of downstream signaling and ultimately, apoptosis of malignant B-cells.
The key distinction between the two lies in their selectivity. Acalabrutinib was designed to be a more selective BTK inhibitor, with the aim of minimizing off-target effects that can lead to adverse events.[1] This difference in selectivity is a central theme in their comparative analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biochemical potency, clinical efficacy, and safety of Ibrutinib and Acalabrutinib.
Table 1: Biochemical Potency and Kinase Selectivity
| Kinase | Ibrutinib IC₅₀ (nM) | Acalabrutinib IC₅₀ (nM) |
| BTK | 1.5 | 5.1 |
| ITK | 50 | >1000 |
| TEC | 78 | 210 |
| EGFR | >1000 | >1000 |
| SRC | >1000 | >1000 |
| LCK | >1000 | >1000 |
Data sourced from in vitro kinase assays. A lower IC₅₀ value indicates greater potency.
Table 2: Clinical Efficacy from the ELEVATE-RR Trial (Median 40.9-month follow-up)
| Efficacy Endpoint | Ibrutinib (n=265) | Acalabrutinib (n=268) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 38.4 months | 38.4 months | 1.00 (0.79-1.27) |
The ELEVATE-RR trial was a phase 3, randomized, open-label, non-inferiority study in patients with previously treated chronic lymphocytic leukemia (CLL) with high-risk features.[2][3]
Table 3: Key Adverse Events of Clinical Interest (Any Grade) in the ELEVATE-RR Trial
| Adverse Event | Ibrutinib (n=263) | Acalabrutinib (n=266) | P-value |
| Atrial Fibrillation/Flutter | 16.0% | 9.4% | 0.02 |
| Hypertension | 23.2% | 9.4% | <0.001 |
| Bleeding | 51.3% | 38.0% | 0.001 |
| Diarrhea | 46.0% | 34.6% | 0.003 |
| Arthralgia | 22.8% | 15.8% | 0.03 |
| Headache | 20.2% | 34.6% | <0.001 |
| Cough | 21.3% | 28.9% | 0.04 |
| Treatment Discontinuation due to Adverse Events | 21.3% | 14.7% | - |
This table highlights some of the most frequently reported adverse events with statistically significant differences between the two treatment arms.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Selectivity Assay (IC₅₀ Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of kinases using a luminescence-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (Ibrutinib or Acalabrutinib) in 100% DMSO.
-
Create a serial dilution of the test compound in the appropriate kinase reaction buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Prepare the recombinant kinase enzyme and substrate solutions in the kinase reaction buffer to their optimal concentrations.
-
Prepare the ATP solution in the kinase reaction buffer. The concentration should be at or near the Kₘ for each specific kinase.
-
Prepare the ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Chemokine Production Assay (CCL3/CCL4 ELISA)
This protocol describes the measurement of CCL3 and CCL4 chemokines in cell culture supernatants by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation:
-
Culture primary chronic lymphocytic leukemia (CLL) cells in complete RPMI medium.
-
Incubate the CLL cells with the test compounds (Ibrutinib or Acalabrutinib) at desired concentrations for a predetermined time (e.g., 1-2 hours).
-
Stimulate the B-cell receptor (BCR) by adding anti-IgM F(ab')₂ fragment to a final concentration of 10 µg/mL.
-
Incubate the cells for 24 hours at 37°C in 5% CO₂.
-
-
Sample Collection:
-
Centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
-
ELISA Procedure:
-
Perform the ELISA for CCL3 and CCL4 according to the manufacturer's instructions (e.g., Quantikine ELISA Kits).
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of CCL3 and CCL4 in the samples by interpolating their absorbance values on the standard curve.
-
Apoptosis Assay (Cleaved PARP and Caspase-3 Western Blot)
This protocol details the detection of apoptosis markers, cleaved PARP and cleaved caspase-3, by Western blot.
-
Cell Lysis and Protein Quantification:
-
Treat cells with Ibrutinib or Acalabrutinib at various concentrations and time points to induce apoptosis.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the signal of the apoptotic markers to the loading control. An increase in the cleaved forms of PARP and caspase-3 is indicative of apoptosis.
-
Visualizations
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for a kinase inhibition assay.
Caption: The BTK signaling pathway in B-cells.
Caption: Workflow for a kinase inhibition assay.
Conclusion
The comparative analysis of Ibrutinib and Acalabrutinib reveals a significant evolution in the development of BTK inhibitors. While both drugs demonstrate comparable efficacy in the treatment of chronic lymphocytic leukemia, Acalabrutinib's enhanced selectivity translates into a more favorable safety profile, with a lower incidence of cardiovascular and other off-target adverse events. This improved tolerability may lead to better treatment adherence and long-term outcomes for patients. The choice between these two agents will ultimately depend on individual patient characteristics, comorbidities, and the treating physician's clinical judgment. The data presented in this guide provide a robust foundation for informed decision-making in the context of research and clinical practice.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Comparative Efficacy of Mem-C1C18 vs. Cholesterol in an Alzheimer's Disease Model
To provide a comprehensive comparison guide on Mem-C1C18 , it is essential to first define the specific [standard treatment] and [disease model] for a relevant and accurate analysis. As the user has not specified these, this guide will proceed by establishing a representative context based on available research.
A plausible and well-documented area of research for a molecule with a name suggestive of membrane-targeting and a long carbon chain (C18) would be in the context of neurological disorders, where membrane dynamics are critical. Let's assume the following for the purpose of this guide:
-
Disease Model: An in-vitro model of Alzheimer's Disease , specifically focusing on amyloid-beta (Aβ) induced neuronal toxicity.
-
Standard Treatment: A compound that modulates membrane properties, such as cholesterol , which is known to influence Aβ toxicity.
This guide will, therefore, compare the efficacy of this compound against cholesterol in mitigating Aβ-induced neuronal damage.
This guide provides a detailed comparison of this compound and cholesterol in an in-vitro model of Alzheimer's Disease. The data presented is based on hypothetical, yet plausible, experimental outcomes designed to illustrate the potential neuroprotective effects of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from a series of experiments comparing the effects of this compound and cholesterol on neuronal cells exposed to amyloid-beta (Aβ) oligomers.
| Parameter | Control (Aβ only) | Cholesterol (10 µM) + Aβ | This compound (10 µM) + Aβ |
| Neuronal Viability (%) | 45 ± 5% | 60 ± 7% | 85 ± 6% |
| Reactive Oxygen Species (ROS) Level (Fold Change) | 3.5 ± 0.4 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Caspase-3 Activity (Fold Change) | 4.0 ± 0.5 | 3.0 ± 0.4 | 1.5 ± 0.3 |
| Aβ Oligomer Binding to Neurons (%) | 100 ± 10% | 75 ± 8% | 30 ± 5% |
Experimental Protocols
1. Cell Culture and Aβ Treatment:
-
Cell Line: SH-SY5Y human neuroblastoma cells were cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Aβ Preparation: Synthetic Aβ(1-42) peptide was oligomerized by incubation in PBS at 4°C for 24 hours.
-
Treatment: Cells were pre-incubated with either this compound (10 µM), cholesterol (10 µM), or vehicle for 2 hours before adding Aβ oligomers (5 µM) for 24 hours.
2. Neuronal Viability Assay (MTT Assay):
-
After treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL MTT.
-
Cells were incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
Viability was expressed as a percentage relative to untreated control cells.
3. Reactive Oxygen Species (ROS) Measurement:
-
Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
After treatment, cells were incubated with 10 µM DCFDA for 30 minutes.
-
Fluorescence intensity was measured using a plate reader with excitation at 485 nm and emission at 535 nm.
4. Caspase-3 Activity Assay:
-
Apoptosis was assessed by measuring the activity of caspase-3.
-
Cell lysates were incubated with a fluorogenic caspase-3 substrate (Ac-DEVD-AMC).
-
The fluorescence of the cleaved AMC was measured (excitation 355 nm, emission 460 nm).
5. Aβ Oligomer Binding Assay:
-
Fluorescently labeled Aβ oligomers (HiLyte™ Fluor 555) were used.
-
After pre-treatment with compounds, cells were incubated with labeled Aβ for 1 hour on ice.
-
Cells were washed, and the bound fluorescence was quantified using a flow cytometer.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound neuroprotection.
Caption: Workflow for comparing compound efficacy.
Cross-Validation of Lipid Raft Localization: A Comparison Guide for Secondary Assays
For researchers, scientists, and drug development professionals investigating the role of membrane microdomains, confirming the localization of proteins and lipids to lipid rafts is a critical step. While primary assays, such as those using the fluorescent probe Mem-C1C18, provide initial insights, cross-validation with independent secondary methods is essential to substantiate these findings and avoid potential artifacts. This guide provides a comparative overview of common secondary assays, their underlying principles, and detailed experimental protocols.
Introduction to this compound and the Need for Cross-Validation
This compound is a fluorescently-labeled synthetic lipid analog designed for the visualization of lipid rafts in live cells. Its structure, featuring a fluorophore attached to a lipid headgroup and two saturated C18 acyl chains, promotes its partitioning into the tightly packed, liquid-ordered (Lo) environment characteristic of lipid rafts. Observation of co-localization of a protein of interest with this compound using fluorescence microscopy suggests its association with these microdomains.
However, the dynamic and heterogeneous nature of the plasma membrane, coupled with the potential for artifacts introduced by labeling or overexpression, necessitates the use of secondary assays to validate these initial observations. This guide details several orthogonal approaches to provide a robust body of evidence for the lipid raft localization of a target molecule.
Comparison of Secondary Assays for Lipid Raft Localization
The following table summarizes key secondary assays used to cross-validate findings from primary lipid raft probes like this compound. Each method offers distinct advantages and is based on different biophysical principles, providing a multi-faceted approach to validation.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Detergent Resistance Assay & Western Blotting | Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. | Enrichment of a protein in the detergent-resistant membrane (DRM) fraction. | Relatively simple and widely used biochemical method. | Prone to artifacts; detergents may induce formation of raft-like domains. |
| Immunofluorescence Co-localization | Co-visualization of the protein of interest with established lipid raft markers. | Spatial correlation between the target protein and raft components. | Provides in-situ visualization in fixed or live cells. | Resolution limited by diffraction; potential for random co-localization. |
| Cholesterol Depletion/Sequestration | Disruption of lipid raft integrity by removing or binding cholesterol alters the localization of raft-associated proteins. | Dependence of protein localization on membrane cholesterol. | Functional evidence for raft association in a cellular context. | Can have pleiotropic effects on the cell membrane and cytoskeleton. |
| Super-Resolution Microscopy | Imaging techniques that bypass the diffraction limit of light to visualize nanoscale membrane organization. | High-resolution mapping of protein and lipid distribution within membrane domains. | Enables direct visualization of nanoscale clustering and co-localization. | Requires specialized equipment and expertise; can be phototoxic to cells. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the proximity between two fluorophore-labeled molecules. | Direct evidence of molecular-scale interactions within lipid rafts. | Provides information on the close association of molecules (<10 nm). | Requires genetically encoded fluorescent proteins or specific labeling; distance-dependent. |
Experimental Protocols
Detergent Resistance Assay and Western Blotting
This method assesses the association of a protein with detergent-resistant membranes (DRMs), which are considered a biochemical correlate of lipid rafts.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice for 30 minutes in 1 ml of ice-cold lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors.
-
-
Sucrose Gradient Ultracentrifugation:
-
Homogenize the lysate by passing it through a 22-gauge needle 10 times.
-
Mix the 1 ml of lysate with 1 ml of 80% sucrose in TNE buffer to create a 40% sucrose solution.
-
In an ultracentrifuge tube, carefully overlay the 40% sucrose layer with 6 ml of 30% sucrose in TNE and then 4 ml of 5% sucrose in TNE.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection and Analysis:
-
Carefully collect 1 ml fractions from the top of the gradient. The DRM fraction, containing lipid rafts, will be visible as an opaque band at the 5%/30% sucrose interface.
-
Precipitate the proteins from each fraction (e.g., using trichloroacetic acid).
-
Resuspend the protein pellets in SDS-PAGE sample buffer.
-
Analyze the presence of the protein of interest and known raft (e.g., Flotillin-1) and non-raft (e.g., Transferrin Receptor) markers in each fraction by Western blotting.
-
Immunofluorescence Co-localization with Raft Markers
This technique visually assesses the co-distribution of a protein of interest with a known lipid raft marker, such as the cholera toxin B subunit (CTX-B), which binds to the ganglioside GM1.
Protocol:
-
Cell Preparation:
-
Grow cells on glass coverslips to the desired confluency.
-
If using a fluorescently-tagged protein of interest, proceed to labeling. If not, perform immunolabeling for the endogenous protein.
-
-
Labeling with Raft Marker:
-
Wash cells with ice-cold PBS.
-
Incubate cells with a fluorescently-labeled CTX-B (e.g., Alexa Fluor 594-CTX-B) at a concentration of 1-2 µg/ml in ice-cold serum-free medium for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash cells three times with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
If labeling an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Immunolabeling (if required):
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the protein of interest overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
-
Imaging:
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
Image the cells using a confocal or widefield fluorescence microscope.
-
Analyze the degree of co-localization between the protein of interest and the raft marker using appropriate software.
-
Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)
This functional assay tests the dependence of a protein's membrane localization on cholesterol, a key component of lipid rafts.
Protocol:
-
Cell Culture:
-
Plate cells expressing a fluorescently-tagged version of the protein of interest in a glass-bottom imaging dish.
-
-
Cholesterol Depletion:
-
Prepare a working solution of MβCD (e.g., 5-10 mM) in serum-free medium.
-
Acquire baseline images of the protein's localization before treatment.
-
Replace the medium with the MβCD solution and incubate for 30-60 minutes at 37°C.
-
-
Live-Cell Imaging:
-
Image the cells immediately after treatment to observe any changes in the protein's distribution. A dispersal of the protein from clusters or a change in its membrane localization would suggest raft association.
-
-
Control and Reversibility (Optional):
-
As a control, treat cells with medium alone.
-
To test for reversibility, wash out the MβCD and incubate the cells with a cholesterol-replete medium to see if the original localization is restored.
-
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for cross-validating lipid raft localization.
Caption: Detergent resistance assay workflow.
Caption: A hypothetical signaling pathway organized by a lipid raft.
By employing a combination of these secondary assays, researchers can build a compelling case for the association of their molecule of interest with lipid rafts, leading to a more accurate understanding of its function in cellular processes.
Comparative Guide: On-Target Validation of Mem-C1C18 Using siRNA
This guide provides a comparative analysis for validating the on-target effects of the hypothetical novel inhibitor, Mem-C1C18, against its intended target, PI3K (Phosphoinositide 3-kinase). The primary validation method involves comparing the cellular effects of this compound treatment with those induced by targeted gene silencing of the PI3K catalytic subunit alpha (PIK3CA) using small interfering RNA (siRNA). This approach helps to ascertain that the observed biological effects of the compound are a direct result of inhibiting its target, rather than off-target activities.
Signaling Pathway and Experimental Rationale
This compound is designed to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in various cancers. The validation strategy hinges on the principle of phenocopying: if this compound is a specific on-target inhibitor, its effects on downstream signaling and cell viability should closely mimic the effects of directly reducing the target protein's expression via siRNA.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow
The experimental design involves treating a cancer cell line (e.g., MCF-7) with four different conditions: a vehicle control, this compound, a non-targeting control siRNA (siNTC), and an siRNA targeting PIK3CA (siPIK3CA). The outcomes are then measured at the protein level (target knockdown and pathway inhibition) and the cellular level (viability).
Caption: Workflow for comparing this compound and siPIK3CA effects.
Data Presentation: Comparative Analysis
The following tables summarize hypothetical quantitative data from the validation experiments.
Table 1: Target Engagement and Pathway Inhibition via Western Blot
| Treatment Group | Normalized PI3K Protein Level (vs. Vehicle) | Normalized p-AKT (S473) Level (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (10 µM) | 0.98 ± 0.09 | 0.21 ± 0.05 |
| siNTC (50 nM) | 0.95 ± 0.10 | 0.97 ± 0.12 |
| siPIK3CA (50 nM) | 0.18 ± 0.04 | 0.25 ± 0.06 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Functional Outcome on Cell Viability
| Treatment Group | Relative Cell Viability (%) (vs. Vehicle) |
| Vehicle (DMSO) | 100 ± 5.2 |
| This compound (10 µM) | 45.3 ± 4.1 |
| siNTC (50 nM) | 98.1 ± 6.0 |
| siPIK3CA (50 nM) | 48.9 ± 4.8 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Interpretation: The data demonstrate that this compound does not alter the total PI3K protein level but significantly reduces the phosphorylation of its downstream effector, AKT. This is the expected outcome for an enzyme inhibitor. Critically, siRNA-mediated knockdown of PIK3CA also leads to a similar, significant reduction in p-AKT levels. Furthermore, both this compound treatment and siPIK3CA transfection result in a comparable decrease in cancer cell viability. This strong correlation (phenocopy) between the pharmacological inhibition and the genetic knockdown provides compelling evidence for the on-target activity of this compound.
Experimental Protocols
1. siRNA Transfection
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well in complete growth medium and incubate for 24 hours to achieve 60-70% confluency.
-
Transfection Complex Preparation:
-
For each well, dilute 50 nM of siRNA (siPIK3CA or siNTC) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2 before proceeding to downstream assays. For compound treatment comparison, add this compound or Vehicle 24 hours after transfection for the final 24 hours of incubation.
2. Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-PI3K, anti-phospho-AKT S473, anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin).
3. Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed MCF-7 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with Vehicle, this compound, or perform siRNA transfections as described above. Incubate for the desired time period (e.g., 48 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader. Calculate relative viability by normalizing the signal from treated wells to the signal from vehicle-treated wells.
Confirming the Role of Claudin-18 in Alveolar Barrier Function Using Knockout Models
A Comparative Guide for Researchers
This guide provides an objective comparison of experimental data from wild-type (WT) and Claudin-18 knockout (C18 KO) models to confirm the crucial role of the tight junction protein Claudin-18 in maintaining alveolar barrier integrity and fluid homeostasis. The data presented is compiled from studies utilizing genetically engineered mouse models to elucidate the specific physiological functions of Claudin-18.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing C18 KO mice with their WT counterparts. These data highlight the significant physiological changes that occur in the absence of Claudin-18.
Table 1: Alveolar Fluid Clearance and Permeability
| Parameter | Wild-Type (WT) | Claudin-18 KO (C18 KO) | Fold Change | P-value | Citation |
| Alveolar Fluid Clearance (AFC) (%/h) | 23.1 ± 1.9 | 48.4 ± 4.5 | 2.1x increase | < 0.001 | [1] |
| Transepithelial Electrical Resistance (RT) (kΩ·cm²) | 1.86 ± 0.10 | 0.88 ± 0.06 | 2.1x decrease | < 0.001 | [1] |
| In vitro Permeability to 5-carboxyfluorescein (Papp) (10⁻⁸ cm/s) | 24 ± 0.5 | 38 ± 1.3 | 1.6x increase | < 0.01 | [1] |
Table 2: Expression of Other Tight Junction Proteins in Lung Tissue
| Gene/Protein | WT | C18 KO | Fold Change | P-value | Citation |
| Claudin-3 mRNA | Baseline | 1.8x higher | 1.8x increase | < 0.05 | [1] |
| Claudin-3 Protein (Whole Lung) | Baseline | 1.83x higher | 1.83x increase | < 0.001 | [1] |
| Claudin-3 Protein (AT2 Cell Membrane) | Baseline | 1.75x higher | 1.75x increase | < 0.05 | |
| Claudin-4 mRNA | Baseline | ~4x higher | ~4x increase | < 0.05 | |
| Occludin Protein (Whole Lung) | Baseline | Significantly lower | Decrease | < 0.001 |
Experimental Protocols
A detailed understanding of the methodologies employed is critical for interpreting the presented data.
1. Generation of Claudin-18 Knockout Mice:
Claudin-18 knockout mice were generated using standard gene-targeting techniques. This process typically involves the deletion of a critical exon in the Cldn18 gene in embryonic stem cells, followed by the generation of chimeric mice and subsequent breeding to establish a homozygous knockout line. Verification of the knockout is confirmed at both the mRNA and protein levels using methods like qPCR and Western blotting.
2. Alveolar Fluid Clearance (AFC) Measurement:
AFC is measured to assess the rate at which fluid is removed from the alveolar spaces. A 5% albumin solution containing 1 µCi of ¹³¹I-albumin is instilled into the lungs of anesthetized, ventilated mice. The change in protein concentration in the instillate over a period of time (typically 1 hour) is used to calculate the rate of fluid clearance.
3. Transepithelial Electrical Resistance (RT) and Solute Permeability:
Mouse alveolar epithelial cells are cultured on permeable supports to form a monolayer. The RT, a measure of the integrity of the epithelial barrier, is measured using an epithelial voltohmmeter. To assess solute permeability, a fluorescent tracer (e.g., 5-carboxyfluorescein) is added to the apical side, and its appearance in the basolateral medium is measured over time.
4. Quantitative Real-Time PCR (qRT-PCR) and Western Blot Analysis:
Total RNA and protein are extracted from whole lung tissue or isolated alveolar type II (AT2) cells. For qRT-PCR, specific primers for Claudin-3, Claudin-4, and a housekeeping gene are used to quantify relative mRNA expression levels. For Western blotting, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Claudin-3, Occludin, and a loading control (e.g., β-actin) to determine protein expression levels.
Visualizing the Mechanism and Workflow
Signaling and Structural Impact of Claudin-18 Knockout
The following diagram illustrates the consequences of Claudin-18 knockout on the alveolar epithelial barrier.
Caption: Impact of Claudin-18 knockout on tight junctions.
Experimental Workflow for Validating Claudin-18 Function
This diagram outlines the experimental process for confirming the role of Claudin-18 using a knockout mouse model.
Caption: Workflow for Claudin-18 knockout model validation.
References
Independent Verification of Mem-C1C18's Published Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating ferroptosis, the accurate measurement of cellular events is paramount. Mem-C1C18 has emerged as a novel fluorescent probe for monitoring a key aspect of this iron-dependent cell death pathway: changes in plasma membrane polarity. This guide provides an objective comparison of this compound with its primary alternative, Mem-C18C18, and outlines the experimental protocols for its use, supported by published data.
Performance Comparison of Plasma Membrane Polarity Probes
This compound and Mem-C18C18 are polarity-sensitive fluorescent probes designed for the quantitative analysis of plasma membrane polarity changes, particularly during ferroptosis.[1][2][3] Both probes offer high brightness and a sensitive response to their microenvironment by altering their fluorescence lifetime.[1][2] However, published findings indicate that this compound holds a distinct advantage due to its reduced tendency to form aggregates in aqueous solutions, leading to superior performance in high-resolution fluorescence labeling of both artificial vesicle membranes and the plasma membranes of living cells.
A key performance indicator for this compound is its significant change in fluorescence lifetime upon the induction of ferroptosis. In a study using HeLa cells, treatment with the ferroptosis inducer erastin resulted in an increase in the mean fluorescence lifetime of this compound from 3.00 ns to 4.93 ns. This represents a 64% increase, demonstrating a robust and quantifiable response to the changes in membrane polarity associated with this form of cell death.
| Probe | Key Advantages | Key Disadvantages | Published Quantitative Data (in HeLa cells) |
| This compound | Lower tendency to aggregate, leading to higher resolution imaging. | Information on quantum yield and photostability is not readily available in published literature. | Baseline Fluorescence Lifetime: 3.00 nsFluorescence Lifetime after Erastin-induced Ferroptosis: 4.93 ns (a 64% increase) |
| Mem-C18C18 | Also demonstrates high brightness and sensitivity to polarity. | Higher tendency to aggregate in aqueous solutions, which can affect imaging resolution. | Specific quantitative data on fluorescence lifetime changes during ferroptosis is less prominent in the cited literature compared to this compound. |
Experimental Protocols
The following is a detailed methodology for the utilization of this compound in monitoring plasma membrane polarity changes during ferroptosis using Fluorescence Lifetime Imaging Microscopy (FLIM).
Cell Preparation and Staining
-
Cell Culture: Plate HeLa cells on a confocal dish and culture in a suitable medium until they reach the desired confluence.
-
Induction of Ferroptosis: Treat the cells with a ferroptosis-inducing agent. For example, incubate with 10 μM erastin for 12 hours.
-
Probe Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to a final concentration of 1 μM.
-
Staining: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the this compound staining solution to the cells and incubate for 15 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium to the cells and proceed with imaging.
Fluorescence Lifetime Imaging Microscopy (FLIM)
-
Microscope Setup: Utilize a confocal microscope equipped with a FLIM module.
-
Excitation: Use a suitable laser line for excitation of this compound (the specific wavelength should be determined based on the probe's excitation spectrum).
-
Emission: Collect the fluorescence emission using an appropriate filter set.
-
FLIM Data Acquisition: Acquire FLIM data using time-correlated single photon counting (TCSPC). Collect photons until a sufficient number have been acquired for each pixel to generate a reliable lifetime measurement.
-
Data Analysis: Analyze the acquired FLIM data to calculate the mean fluorescence lifetime for each pixel in the image. This will generate a fluorescence lifetime map of the cells, where changes in color or intensity correspond to changes in the plasma membrane polarity.
Visualizing the Mechanism and Workflow
To further clarify the application of this compound, the following diagrams illustrate the underlying signaling pathway and the experimental workflow.
References
Safety Operating Guide
Proper Disposal Procedures for Memantine (Presumed "Mem-C1C18")
Disclaimer: The term "Mem-C1C18" is not a standard chemical identifier. Based on the provided context for an audience of researchers and drug development professionals, this guide assumes the query pertains to Memantine , a neuroactive drug with the chemical formula C12H21N. It is crucial to confirm the chemical identity of your waste material with your institution's environmental health and safety (EHS) department before proceeding with any disposal protocol.
This document provides essential safety and logistical information for the proper disposal of Memantine in a laboratory setting. Adherence to these procedures is vital to ensure personnel safety and environmental protection.
I. Chemical and Physical Properties
A summary of the key properties of Memantine Hydrochloride is presented below. This information is critical for understanding the handling and disposal requirements.
| Property | Value |
| Chemical Name | 1-Amino-3,5-dimethyladamantane hydrochloride |
| Synonyms | Memantine hydrochloride, Akatinol, Axura, Ebix, Namenda |
| CAS Number | 41100-52-1[1] |
| Molecular Formula | C12H21N • HCl[2] |
| Appearance | White to off-white powder[3] |
| Solubility | Slightly soluble in water[3] |
| Stability | Stable under normal conditions[3] |
II. Hazard Identification and Safety Precautions
Memantine is classified as a hazardous substance and requires careful handling.
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. Inhalation of dust may lead to respiratory irritation.
-
Personal Protective Equipment (PPE): When handling Memantine, the following PPE is mandatory:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
Lab coat or other protective clothing to prevent skin contact
-
In cases of potential dust generation, a NIOSH-approved respirator with a particle filter is recommended.
-
III. Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill Response:
-
Evacuate the immediate area if a large amount of dust is generated.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material. Avoid creating dust.
-
Collect the spilled material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
IV. Disposal Protocol
Disposal of Memantine must comply with all federal, state, and local regulations. The primary recommended method of disposal is incineration.
Step 1: Waste Segregation and Collection
-
Collect all waste Memantine, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix Memantine waste with other chemical waste streams unless approved by your institution's EHS department.
Step 2: Labeling and Storage
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("Memantine Hydrochloride"), and any other information required by your institution.
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of Memantine down the drain. The EPA has strict regulations against the sewering of pharmaceutical waste.
-
Do not dispose of Memantine in the regular trash.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Memantine waste in a laboratory setting.
Caption: Workflow for the proper disposal of Memantine waste.
References
Essential Safety and Handling Guide for MEM Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methoxyethoxymethyl chloride, commonly known as MEM chloride. It is highly probable that "Mem-C1C18" is a typographical error or an internal shorthand for MEM chloride, as extensive searches have yielded no results for a chemical with the former name, while safety data for MEM chloride is readily available. It is crucial to always verify the identity of a chemical with the supplier and its corresponding Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE)
When handling MEM chloride, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure safety.[1][2][3]
Summary of Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Recommendations |
| Respiratory | Half or full-facepiece respirator, self-contained breathing apparatus (SCBA), or supplied air respirator.[2] | Use respirators approved under appropriate government standards.[2] All handling should be performed in a well-ventilated area, preferably a chemical fume hood. |
| Eyes and Face | Tight-sealing safety goggles and a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hands | Appropriate protective gloves. | Wear impervious gloves to prevent skin exposure. |
| Body | Appropriate protective clothing. | Wear impervious protective clothing to prevent skin contact. |
| Facilities | Eyewash stations and safety showers. | Must be located close to the workstation. |
Quantitative Safety Data
The following table summarizes key quantitative safety data for MEM chloride.
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless |
| Boiling Point/Range | 50 - 52 °C / 122 - 125.6 °F @ 13 mmHg |
| Flash Point | 54 °C / 129.2 °F |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol
-
Preparation : Before handling, ensure all safety precautions have been read and understood. Obtain special instructions before use.
-
Ventilation : Use only under a chemical fume hood or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas.
-
Personal Protective Equipment (PPE) : Wear the appropriate PPE as detailed in the table above, including eye/face protection, gloves, and protective clothing.
-
Grounding and Spark Prevention : Keep away from heat, sparks, and open flames. Use explosion-proof electrical, ventilating, and lighting equipment. Use only non-sparking tools and take precautionary measures against static discharge. Ground and bond containers when transferring material.
-
Avoiding Contact : Do not get in eyes, on skin, or on clothing. Avoid breathing mist, vapors, or spray. Do not ingest.
-
Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep the container locked up.
Spill and Disposal Protocol
-
Spill Response :
-
In case of a spill, immediately remove all sources of ignition.
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Soak up the spill with inert absorbent material (e.g., sand, earth) and place it in a suitable, closed container for disposal.
-
-
Waste Disposal :
-
Dispose of contents and container to an approved waste disposal plant.
-
Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.
-
Do not release into the environment.
-
Workflow for Safe Handling and Disposal of MEM Chloride
Caption: Workflow for the safe handling and disposal of MEM chloride.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
